5-Hydroxy-dantrolene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C14H10N4O6 |
|---|---|
Molecular Weight |
330.25 g/mol |
IUPAC Name |
5-hydroxy-1-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7- |
InChI Key |
PGORTQZSSAZLCK-CHHVJCJISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N\N3C(C(=O)NC3=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
5-Hydroxy-dantrolene chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of 5-Hydroxy-dantrolene
This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, an active metabolite of the muscle relaxant dantrolene (B1669809). The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Structure
This compound is the major active metabolite of dantrolene, formed in the liver through oxidation.[1] It shares the muscle relaxant properties of its parent compound.
Chemical Structure
The chemical structure of this compound is characterized by a hydantoin (B18101) ring system linked to a nitrophenylfuran group via a methylideneamino bridge, with a hydroxyl group at the 5-position of the imidazolidine-2,4-dione ring.
IUPAC Name: 5-hydroxy-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione.[2]
Physicochemical Properties
| Property | Value (this compound) | Value (Dantrolene - for reference) |
| Molecular Formula | C₁₄H₁₀N₄O₆[3][4] | C₁₄H₁₀N₄O₅[1] |
| Molecular Weight | 330.25 g/mol [4] | 314.25 g/mol [1] |
| CAS Number | 52130-25-3[4][5] | 7261-97-4[1] |
| Melting Point | 238-240 °C (with decomposition)[3] | 279-281 °C[1] |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in DMSO[3] | Slightly soluble in water; more soluble in alkaline solutions[1] |
| pKa | Data not available | ~7.5[1] |
Mechanism of Action and Signaling Pathway
This compound, similar to dantrolene, exerts its muscle relaxant effect by acting as a postsynaptic muscle relaxant. It directly interferes with the excitation-contraction coupling in skeletal muscle by inhibiting the release of calcium ions from the sarcoplasmic reticulum.[6] This is achieved through its interaction with the ryanodine (B192298) receptor (RyR), a calcium release channel on the membrane of the sarcoplasmic reticulum.[6][7][8]
Dantrolene has been shown to selectively inhibit RyR1 and RyR3 isoforms, while having little to no effect on the RyR2 isoform, which is predominantly found in cardiac muscle.[6][7] This selectivity accounts for its minimal cardiotoxic effects. The binding of dantrolene to the RyR1 channel reduces its open probability, thereby decreasing the amount of calcium released into the cytoplasm in response to an action potential.
Experimental Protocols
The following sections detail common experimental methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
A method for the synthesis of this compound has been reported in the literature.[9] While the full detailed protocol is not publicly available, the synthesis involves the chemical modification of dantrolene. A general workflow for a potential synthesis is outlined below.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the simultaneous determination of dantrolene and this compound in biological matrices.[10] A typical reversed-phase HPLC method can be employed.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 75 mm, 4µm)[11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[11] A common composition is 60% DI Water / 40% Acetonitrile / 0.1% Formic Acid (v/v).[11]
-
Detection: UV detection at a wavelength of 225 nm or 380 nm.[11][12]
-
Injection Volume: 2 µL[11]
Sample Preparation (from plasma):
-
To a plasma sample, add a protein precipitating agent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for injection into the HPLC system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in biological samples, particularly plasma.[13]
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 30 mm).[14]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[14] An example of an isocratic mobile phase is acetonitrile: 0.1% formic acid (80:20, v/v).[14]
-
Flow Rate: 0.3 mL/min.[14]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), typically in positive or negative mode depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-to-product ion transitions for this compound would need to be determined.
Sample Preparation (from plasma): A common method for plasma sample preparation is protein precipitation.[13]
-
Spike plasma samples with an appropriate internal standard.
-
Add a cold protein precipitating solvent (e.g., a 1:1 mixture of methanol (B129727) and acetonitrile) to the plasma sample.[15]
-
Vortex the mixture vigorously.
-
Incubate at a low temperature (e.g., -30 °C) to enhance protein precipitation.[15]
-
Centrifuge at high speed to pellet the precipitated proteins.
-
The resulting supernatant can be further diluted before injection into the LC-MS/MS system.
Conclusion
This technical guide has summarized the core chemical properties and structural information for this compound. While some physicochemical data remains to be fully elucidated, the provided information on its structure, mechanism of action, and analytical methodologies offers a solid foundation for researchers and drug development professionals. The detailed experimental protocols for HPLC and LC-MS/MS analysis can serve as a starting point for the development and validation of quantitative assays for this important metabolite.
References
- 1. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Hydroxydantrolene | C14H10N4O6 | CID 9577331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. 5-Hydroxy dantrolene | 52130-25-3 | FH23964 | Biosynth [biosynth.com]
- 5. 5-Hydroxy Dantrolene-d4 | LGC Standards [lgcstandards.com]
- 6. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 5-hydroxy-1-((5-(p-nitrophenyl)furfurylidene)-amino) hydantoin, a metabolite of dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of dantrolene and its metabolite, 5-hydroxydantrolene, in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dantrolene Sodium Analyzed with HPLC with UV - AppNote [mtc-usa.com]
- 12. ijcrt.org [ijcrt.org]
- 13. Pharmacokinetics of Dantrolene in the Plasma Exchange Treatment of Malignant Hyperthermia in a 14-Year-Old Chinese Boy: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
mechanism of action of 5-Hydroxy-dantrolene
An In-Depth Technical Guide on the Core Mechanism of Action of 5-Hydroxy-dantrolene
Introduction
This compound is the primary and pharmacologically active metabolite of dantrolene (B1669809), a hydantoin (B18101) derivative used clinically as a postsynaptic skeletal muscle relaxant.[1][2][3] It is the principal agent in the management of malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder.[4][5] The therapeutic efficacy of this compound, much like its parent compound, stems from its ability to modulate intracellular calcium (Ca²⁺) homeostasis by directly targeting the ryanodine (B192298) receptor (RyR) channels located on the sarcoplasmic reticulum (SR) of muscle cells.[4][6][7][8] This guide provides a detailed examination of its molecular mechanism, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.
Core Mechanism of Action: Inhibition of Ryanodine Receptors
The fundamental action of this compound is the inhibition of Ca²⁺ release from the SR by binding directly to the ryanodine receptor, thereby uncoupling the process of excitation-contraction in skeletal muscle.[4]
Molecular Target and Binding Site
The primary molecular target is the ryanodine receptor 1 (RyR1), the main Ca²⁺ release channel in skeletal muscle.[4][9] Recent high-resolution cryo-electron microscopy (cryo-EM) studies have elucidated a specific binding site for dantrolene within the cytoplasmic assembly of the RyR1 channel, distant from the ion gate. This allosteric site is located in the P1 domain, with key interacting residues identified as Tryptophan 882 (W882), Tryptophan 996 (W996), and Arginine 1000 (R1000).[10][11] Earlier photoaffinity labeling studies also identified an N-terminal region corresponding to amino acids 590-609 as a critical component of the dantrolene-binding site.[12]
Binding to this site induces a conformational change that restricts the movement of the central activation module of the RyR1 channel. This "cools down" the channel, reducing its probability of opening and thereby decreasing Ca²⁺ leakage from the SR.[10][11]
Modulation by Cellular Factors
The inhibitory action of this compound on RyR1 is not static but is critically dependent on the presence of other cellular factors:
-
Adenine Nucleotides (ATP): The presence of ATP or its non-hydrolyzable analogs is required for dantrolene to exert its inhibitory effect. Isothermal titration calorimetry (ITC) data shows that nucleotides like AMP-PCP and ADP cooperatively bind to the RyR1 channel, enhancing the binding affinity of dantrolene by several orders of magnitude.[13][14]
-
Calmodulin (CaM): Calmodulin is a crucial co-factor for dantrolene's inhibitory activity.[13][15] Dantrolene's mechanism involves limiting the activation of the RyR1 channel by both Ca²⁺ and calmodulin.[16][17][18] The absence of CaM in some experimental setups, such as single-channel recordings in lipid bilayers, initially made the inhibitory mechanism difficult to observe.[15]
Isoform Selectivity
A key feature of this compound's action is its selectivity among the three mammalian RyR isoforms.
-
RyR1 (Skeletal Muscle): Strongly inhibited.[13]
-
RyR2 (Cardiac Muscle): Largely unaffected under normal physiological conditions, which accounts for the drug's lack of significant negative inotropic effects on the heart.[13][19] However, some studies suggest RyR2 may become sensitive to dantrolene under pathological conditions like heart failure.[14][20]
-
RyR3 (Ubiquitous): Significantly inhibited, with a sensitivity similar to that of RyR1.[13][20]
This selectivity is attributed to subtle differences in the conformation and accessibility of the dantrolene-binding site among the isoforms, despite a high degree of sequence homology.[20][21]
Quantitative Data Summary
The potency of this compound and its parent compound has been quantified through various in vitro assays. The data highlights its high-affinity interaction with the RyR1 channel.
| Parameter | Value | RyR Isoform | Assay Conditions | Reference |
| Kᵢ | ~150 nM | RyR1 | [³H]ryanodine binding; SR vesicles from normal and MH-susceptible pig muscle. | [16][17][18] |
| IC₅₀ | ~1.0 µM | Wild-Type RyR1 | [³H]ryanodine binding; skeletal muscle SR vesicles. | [22] |
| IC₅₀ | 0.16 ± 0.03 µM | RyR2 | Single-channel recordings in the required presence of 100 nM Calmodulin. | [15] |
| Kₔ | >10,000-fold decrease | RyR1 (R12 domain) | Isothermal Titration Calorimetry (ITC); binding affinity enhanced in the presence of 5 mM AMP-PCP. | [14] |
Experimental Protocols
Characterization of the inhibitory effects of this compound relies on specific and sensitive assays that measure RyR channel activity directly or indirectly.
Protocol 1: [³H]-Ryanodine Binding Assay
This assay provides a quantitative measure of RyR channel activity, as the radioligand [³H]-ryanodine binds preferentially to the open state of the channel. Inhibition is observed as a decrease in specific binding.[22][23][24]
Methodology:
-
Preparation of Microsomes: Isolate SR vesicles or microsomes from tissue (e.g., rabbit skeletal muscle) or HEK293 cells heterologously expressing the RyR isoform of interest.[22][24]
-
Reaction Mixture: In microcentrifuge tubes, prepare reaction mixtures containing:
-
SR/microsomal protein (50-100 µg).
-
[³H]-ryanodine (e.g., 2-10 nM).
-
Binding Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM free Ca²⁺).
-
Varying concentrations of this compound (dissolved in a suitable solvent like DMSO).
-
-
Controls:
-
Total Binding: Reaction mixture with no inhibitor.
-
Non-specific Binding: Reaction mixture with a high concentration of unlabeled ryanodine (e.g., 10 µM) to saturate specific sites.
-
-
Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours to allow the binding to reach equilibrium.[22]
-
Filtration: Rapidly separate bound from free [³H]-ryanodine by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters quickly with ice-cold wash buffer to remove unbound ligand.
-
Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding CPM) - (Non-specific Binding CPM).
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.[22]
-
Protocol 2: Cellular Calcium Release Assay
This assay directly measures the effect of this compound on Ca²⁺ release from intracellular stores in living cells.
Methodology:
-
Cell Preparation: Culture cells (e.g., HEK293) stably expressing the RyR1 channel.
-
Indicator Loading: Load cells with a Ca²⁺-sensitive fluorescent probe. For measuring ER/SR Ca²⁺ levels directly, use a genetically encoded indicator like R-CEPIA1er.[10]
-
Baseline Measurement: Place the plate of cells into a fluorescence plate reader or microscope and record the baseline fluorescence.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate.
-
Measurement of Inhibition: In cells with "leaky" RyR1 channels (e.g., those with MH mutations), inhibition of the Ca²⁺ leak by this compound will result in a dose-dependent increase in ER/SR Ca²⁺ content, which is measured as an increase in the R-CEPIA1er fluorescence signal.[10]
-
Data Analysis: Quantify the change in fluorescence relative to the baseline and vehicle-treated controls. Plot the fluorescence increase against the compound concentration to determine the EC₅₀ for leak reduction.
References
- 1. Pharmacokinetic Evaluation of Oral Dantrolene in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of dantrolene in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Hydroxy dantrolene | 52130-25-3 | FH23964 | Biosynth [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Dantrolene - Wikipedia [en.wikipedia.org]
- 9. Dantrolene-Induced Inhibition of Skeletal L-Type Ca2+ Current Requires RyR1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. experts.umn.edu [experts.umn.edu]
- 18. researchgate.net [researchgate.net]
- 19. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchmap.jp [researchmap.jp]
5-Hydroxy-dantrolene CAS number and IUPAC name
CAS Number: 52130-25-3
IUPAC Name: 5-hydroxy-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione
This technical guide provides an in-depth overview of 5-Hydroxy-dantrolene, the primary active metabolite of the muscle relaxant dantrolene (B1669809). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, metabolic pathway, and analytical determination.
Core Chemical and Pharmacokinetic Data
This compound is formed in the body through the metabolic hydroxylation of its parent compound, dantrolene. The following tables summarize key identification details and pharmacokinetic parameters reported in animal studies.
| Identifier | Value |
| CAS Number | 52130-25-3 |
| IUPAC Name | 5-hydroxy-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
| Molecular Formula | C₁₄H₁₀N₄O₆ |
| Molecular Weight | 330.25 g/mol |
Table 1: Chemical Identifiers for this compound.
Pharmacokinetic studies, primarily conducted in animal models, provide valuable insights into the absorption, distribution, metabolism, and excretion of dantrolene and its primary metabolite, this compound.
| Species | Dose (of Dantrolene) | Parameter | Value |
| Dog | 5 mg/kg (oral) | Cmax (Dantrolene) | 0.43 µg/mL |
| t1/2 (Dantrolene) | 1.26 hours | ||
| AUC (Dantrolene) | 3.87 µg·hr/mL | ||
| Dog | 10 mg/kg (oral) | Cmax (Dantrolene) | 0.65 µg/mL |
| t1/2 (Dantrolene) | 1.21 hours | ||
| AUC (Dantrolene) | 5.94 µg·hr/mL | ||
| Horse | Single oral dose (capsules) | Cmax (Dantrolene) | 28.9 ± 21.6 ng/mL |
| Tmax (Dantrolene) | 3.8 hours | ||
| Horse | Single oral dose (paste) | Cmax (Dantrolene) | 37.8 ± 12.8 ng/mL |
| Tmax (Dantrolene) | 3.8 hours |
Table 2: Pharmacokinetic Parameters of Dantrolene Following Oral Administration in Animal Models. Note: These parameters are for the parent drug, from which this compound is derived as the major metabolite.
Metabolic Pathway of Dantrolene to this compound
The biotransformation of dantrolene to this compound is a critical aspect of its pharmacology. This metabolic conversion is primarily mediated by the cytochrome P450 enzyme system in the liver.
Caption: Metabolic conversion of Dantrolene to this compound.
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and analysis of this compound, based on available scientific literature. These protocols are intended as a guide and may require further optimization for specific laboratory conditions.
Synthesis of this compound
Caption: Conceptual workflow for the synthesis of this compound.
Quantification of this compound in Biological Matrices
The determination of this compound concentrations in biological samples such as plasma is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for this purpose.
Sample Preparation:
-
Protein Precipitation: To a known volume of plasma, add a precipitating agent (e.g., acetonitrile (B52724), methanol) to remove proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte of interest.
-
Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and the residue reconstituted in a suitable mobile phase for injection into the chromatography system.
LC-MS/MS Analysis (Illustrative Parameters):
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would be monitored for quantification.
Caption: General workflow for the analysis of this compound.
The Role of 5-Hydroxydantrolene in Dantrolene Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dantrolene (B1669809), a hydantoin (B18101) derivative, is a peripherally acting muscle relaxant primarily used in the management of spasticity and the treatment of malignant hyperthermia. Its therapeutic effects are intrinsically linked to its metabolism, which predominantly occurs in the liver. A key metabolite in this process is 5-hydroxydantrolene (B195765), an active metabolite that contributes to the overall pharmacological profile of the parent drug. This technical guide provides an in-depth exploration of the role of 5-hydroxydantrolene in the metabolic cascade of dantrolene. It summarizes quantitative pharmacokinetic data, details relevant experimental methodologies, and presents visual diagrams of the metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Dantrolene exerts its muscle relaxant effect by antagonizing ryanodine (B192298) receptors (RyRs), primarily RyR1, located on the sarcoplasmic reticulum of skeletal muscle.[1] This action inhibits the release of calcium ions into the cytoplasm, thereby uncoupling excitation-contraction coupling. The clinical efficacy and safety profile of dantrolene are influenced by its pharmacokinetic properties, with metabolism being a critical determinant of its duration of action and potential for drug-drug interactions.
The biotransformation of dantrolene follows two primary pathways: hydroxylation and nitroreduction. The hydroxylation pathway leads to the formation of 5-hydroxydantrolene, which possesses pharmacological activity, albeit to a lesser extent than the parent compound.[2][3] The nitroreduction pathway results in the formation of aminodantrolene, which is subsequently acetylated to acetylaminodantrolene.[4] This guide focuses on the pivotal role of the hydroxylation pathway and its product, 5-hydroxydantrolene.
Dantrolene Metabolism: The Formation of 5-Hydroxydantrolene
The primary metabolic transformation of dantrolene to 5-hydroxydantrolene is a Phase I oxidation reaction.
Enzymatic Basis of 5-Hydroxylation
This hydroxylation is catalyzed by the cytochrome P450 (CYP) enzyme system located within the hepatic microsomes.[1] In vitro studies using rat liver microsomes have identified specific CYP isozymes involved in this process. Notably, CYP1A1 and CYP1A2 have been shown to be responsible for the hydroxylation of dantrolene.[1] Kinetic studies have revealed a biphasic nature of this reaction, suggesting the involvement of at least two distinct enzyme activities with different affinities for the substrate.[1]
Pharmacokinetics of Dantrolene and 5-Hydroxydantrolene
The pharmacokinetic profiles of both dantrolene and its 5-hydroxy metabolite have been characterized in various species, including humans. The data highlights the rapid formation and subsequent elimination of 5-hydroxydantrolene relative to the parent drug.
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for dantrolene and 5-hydroxydantrolene in humans.
Table 1: Pharmacokinetic Parameters of Dantrolene in Humans
| Parameter | Value | Species/Population | Reference |
| Elimination Half-Life (t½) | 10.0 ± 2.6 h | Children (2-7 years) | [4] |
| 8.7 h | Adults (after 100 mg oral dose) | [5] | |
| 15.8 ± 6.0 h | Malignant Hyperthermia-Susceptible Adults (oral) | [6] | |
| Volume of Distribution (Vd) | 0.51 L/kg | 14-year-old male | [7] |
| Clearance (CL) | 0.03 ± 0.003 L/min | Adults (IV) | [8] |
| 0.33 mL/(min*kg) | 14-year-old male | [9] | |
| Peak Plasma Concentration (Cmax) | 6.03 ± 0.93 µg/mL (1 min post-infusion) | Children (2-7 years, 2.4 mg/kg IV) | [4] |
| >2.8 µg/mL | Malignant Hyperthermia-Susceptible Adults (5 mg/kg oral) | [6] |
Table 2: Pharmacokinetic Parameters of 5-Hydroxydantrolene in Humans
| Parameter | Value | Species/Population | Reference |
| Elimination Half-Life (t½) | 9.0 ± 2.5 h | Children (2-7 years) | [4] |
| Peak Plasma Concentration (Cmax) | 0.60 ± 0.18 µg/mL | Children (2-7 years, after 2.4 mg/kg IV dantrolene) | [4] |
| Time to Peak Concentration (Tmax) | ~7 h | Children (2-7 years, after IV dantrolene) | [4] |
| Metabolite to Parent Ratio (Cmax) | 0.099 - 0.112 | Healthy Volunteers (IV) | [10] |
| Metabolite to Parent Ratio (AUC₀-∞) | 0.230 - 0.243 | Healthy Volunteers (IV) | [10] |
Pharmacological Activity of 5-Hydroxydantrolene
5-Hydroxydantrolene is not an inert metabolite; it exhibits muscle relaxant properties. However, its potency is lower than that of the parent drug, dantrolene.
Comparative Potency
In vivo studies in rats have demonstrated that both dantrolene and 5-hydroxydantrolene inhibit muscle contraction in a dose-dependent manner.[3] Crucially, these studies concluded that 5-hydroxydantrolene is less potent than dantrolene .[2][3]
Experimental Protocols
A thorough understanding of the role of 5-hydroxydantrolene has been achieved through a combination of in vitro and in vivo experimental approaches.
In Vitro Metabolism using Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of dantrolene to 5-hydroxydantrolene using liver microsomes.
-
Objective: To determine the kinetic parameters (Km and Vmax) of dantrolene hydroxylation.
-
Materials:
-
Rat or human liver microsomes
-
Dantrolene standard
-
5-Hydroxydantrolene standard
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
HPLC-MS/MS system
-
-
Procedure:
-
Prepare incubation mixtures containing liver microsomes (e.g., 0.1-0.5 mg/mL protein), phosphate buffer, and varying concentrations of dantrolene.
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a defined period (e.g., 10-60 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold quenching solution containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence and quantity of 5-hydroxydantrolene using a validated HPLC-MS/MS method.
-
Calculate the rate of metabolite formation at each substrate concentration and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.[11]
-
In Vivo Pharmacokinetic Studies
This protocol describes a general approach for assessing the pharmacokinetics of dantrolene and 5-hydroxydantrolene in an animal model.
-
Objective: To determine the pharmacokinetic parameters (t½, Cmax, Tmax, AUC) of dantrolene and 5-hydroxydantrolene.
-
Materials:
-
Test animals (e.g., rats, dogs)
-
Dantrolene formulation for administration (oral or intravenous)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
HPLC-MS/MS system
-
-
Procedure:
-
Administer a single dose of dantrolene to the animals.
-
Collect blood samples at predetermined time points (e.g., pre-dose, and at various times post-dose up to 48 hours).[12]
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis, which may involve protein precipitation or liquid-liquid extraction.[13]
-
Quantify the concentrations of dantrolene and 5-hydroxydantrolene in the plasma samples using a validated HPLC-MS/MS method.[12][13]
-
Plot the plasma concentration-time profiles for both analytes.
-
Calculate the pharmacokinetic parameters using appropriate software.
-
Visualizations
Diagrams are essential for visualizing the complex biological processes involved in dantrolene's metabolism and mechanism of action.
Signaling and Metabolic Pathways
Caption: Dantrolene metabolism and mechanism of action.
Experimental Workflows
Caption: Workflow for in vitro and in vivo studies.
Conclusion
5-Hydroxydantrolene is a significant, pharmacologically active metabolite of dantrolene. Its formation via CYP450-mediated hydroxylation is a key step in the overall disposition of the parent drug. While it contributes to the muscle relaxant effects of dantrolene, its lower potency suggests that the therapeutic efficacy is primarily driven by the parent compound. The distinct pharmacokinetic profile of 5-hydroxydantrolene, characterized by a shorter half-life than dantrolene in some populations, is an important consideration in understanding the time course of the drug's action. A thorough comprehension of the metabolic fate of dantrolene, particularly the role of 5-hydroxydantrolene, is crucial for optimizing its clinical use, predicting potential drug interactions, and guiding the development of future muscle relaxants.
References
- 1. Identification of cytochrome P-450 isozymes involved in the hydroxylation of dantrolene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Muscle relaxant properties of the identified metabolites of dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolite identification [sciex.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Plasma levels of dantrolene following oral administration in malignant hyperthermia-susceptible patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. scienceopen.com [scienceopen.com]
- 11. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Dantrolene in the Plasma Exchange Treatment of Malignant Hyperthermia in a 14-Year-Old Chinese Boy: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
5-Hydroxy-dantrolene: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Hydroxy-dantrolene, the primary active metabolite of dantrolene (B1669809), for research applications. It covers its commercial availability, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and relevant signaling pathways.
Commercial Availability
This compound is available for research purposes from several commercial suppliers. The compound is offered in various purities and formulations, including standard and deuterated forms for use in metabolic and pharmacokinetic studies. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Biosynth | 5-Hydroxy dantrolene | 52130-25-3 | Not specified | Available in various sizes (1 mg, 2 mg, 5 mg, 10 mg, 25 mg).[1] |
| Santa Cruz Biotechnology | 5-Hydroxy Dantrolene-d4 | 1217225-15-4 | ≥95% | Deuterated form.[2] |
| TLC Pharmaceutical Standards | 5-Hydroxy Dantrolene | Not specified | Not specified | Also offers deuterated form and other related impurities.[3] |
| Sapphire Bioscience | 5-Hydroxy Dantrolene-d4 | 1217225-15-4 | Not specified | Deuterated form, supplied by Toronto Research Chemicals. For research use only.[4] |
| MedchemExpress | 5-Hydroxy dantrolene-d4 | Not specified | Not specified | Deuterated form for use as a tracer or internal standard in quantitative analysis.[5] |
| Chemicea Pharmaceuticals | 5-Hydroxy Dantrolene Glucuronide | NA | Not specified | A metabolite of this compound, available via custom synthesis.[6] |
Quantitative Data
The following tables summarize key pharmacokinetic parameters of this compound from various studies.
Pharmacokinetics in Dogs
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | Shorter than parent drug (dantrolene) | Intravenous administration of the metabolite. | [7] |
| Renal Clearance | Independent of creatinine (B1669602) clearance, urine flow, and pH | Intravenous administration. | [7] |
| Biliary Excretion | High bile to plasma ratios | Intravenous administration. | [7] |
| Peak Plasma Concentration (Cmax) | Not specified | Single oral dose of dantrolene (5 mg/kg or 10 mg/kg). | [8] |
| Terminal Half-life (t½) | Not specified | Single oral dose of dantrolene (5 mg/kg or 10 mg/kg). | [8] |
| Area Under the Curve (AUC) | Not specified | Single oral dose of dantrolene (5 mg/kg or 10 mg/kg). | [8] |
Pharmacokinetics in Horses
| Parameter | Value | Conditions | Reference |
| Peak Plasma Concentration (Cmax) | Approximately twice that of the parent drug (dantrolene) | Single oral administration of dantrolene (500 mg). | [9] |
| Time to Peak Plasma Concentration (Tmax) | 4 to 6 hours | Single oral administration of dantrolene (500 mg). | [9] |
| Detection Time | Longer than the parent drug | Single oral administration of dantrolene (500 mg). | [9] |
Pharmacokinetics in Humans (Children)
| Parameter | Value (mean ± SD) | Conditions | Reference |
| Peak Whole Blood Concentration (Cmax) | 0.60 ± 0.18 µg/ml | Intravenous administration of dantrolene (2.4 mg/kg). | [10] |
| Time to Peak Concentration (Tmax) | Approximately 7 hours | Intravenous administration of dantrolene (2.4 mg/kg). | [10] |
| Elimination Half-life (t½) | 9.0 ± 2.5 hours | Intravenous administration of dantrolene (2.4 mg/kg). | [10] |
Experimental Protocols
Quantification of this compound in Plasma by LC-MS
This method was used to determine the concentration of this compound in plasma samples from horses.[9][11]
Sample Preparation:
-
Obtain whole blood samples at specified time points post-dantrolene administration.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples frozen until analysis.
LC-MS Analysis:
-
Utilize a liquid chromatography-mass spectrometry (LC-MS) system.
-
Employ an internal standard, such as 5-hydroxyl-dantrolene-d4, to improve quantitative accuracy and precision.[9]
-
The limit of quantification (LOQ) for 5-hydroxyl-dantrolene in plasma has been reported as 100 pg/mL, with a lower limit of detection (LOD) of 10 pg/mL.[9]
Data Analysis:
-
Perform nonlinear least square regression on the plasma concentration data.
-
Analyze the data using noncompartmental analysis to determine pharmacokinetic parameters.[9]
In Vitro Assessment of T-cell Function
This protocol was used to evaluate the effect of this compound on cytokine gene expression in activated whole blood.[8]
Methodology:
-
Obtain whole blood samples.
-
Expose the whole blood to varying concentrations of this compound.
-
Activate the T-cells within the whole blood samples.
-
Measure the gene expression of cytokines such as interleukin-2 (B1167480) (IL-2) and interferon-γ (IFN-γ) using quantitative real-time polymerase chain reaction (qRT-PCR).
Findings:
-
At high concentrations (30 µg/mL and 50 µg/mL), 5-hydroxydantrolene (B195765) markedly suppressed activated whole blood gene expression of IL-2 and IFN-γ.[8]
Signaling Pathways and Mechanisms of Action
Dantrolene, and by extension its active metabolite this compound, exerts its primary effect through the modulation of intracellular calcium levels.
Dantrolene Metabolism
The metabolic conversion of dantrolene to this compound is a key step in its mechanism of action and subsequent excretion.
Caption: Metabolic pathway of dantrolene to this compound.
Dantrolene is metabolized in the liver, primarily through hydroxylation by cytochrome P450 enzymes, to form this compound.[11][12][13] This metabolite is then excreted from the body, with about 2% found in the urine and approximately 25% in the bile.[7]
Mechanism of Action at the Ryanodine (B192298) Receptor
The therapeutic effects of dantrolene are mediated by its interaction with ryanodine receptors (RyRs), which are intracellular calcium release channels located on the sarcoplasmic reticulum.
Caption: Inhibition of calcium release by dantrolene.
Dantrolene acts as an antagonist to ryanodine receptors, specifically RyR1 and RyR3, inhibiting the release of calcium from the sarcoplasmic reticulum into the cytoplasm.[14] This reduction in intracellular calcium concentration leads to muscle relaxation and is the basis for its use in treating conditions like malignant hyperthermia and muscle spasticity.[8][12] The fortuitous selectivity for RyR1 and RyR3 over RyR2, which is predominantly found in cardiac muscle, explains the lack of significant negative inotropic effects on the heart.[14]
References
- 1. 5-Hydroxy dantrolene | 52130-25-3 | FH23964 | Biosynth [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-Hydroxy Dantrolene Glucuronide | CAS No- NA | NA [chemicea.com]
- 7. Pharmacokinetics of intravenously administered dantrolene and its 5-hydroxy metabolite in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Evaluation of Oral Dantrolene in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rmtcnet.com [rmtcnet.com]
- 10. Pharmacokinetics of intravenous dantrolene in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and metabolism of dantrolene in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxy-dantrolene as a pharmacologically active metabolite
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene (B1669809) is a peripherally acting skeletal muscle relaxant clinically used in the management of spasticity and malignant hyperthermia. Its therapeutic effects are mediated by the inhibition of calcium release from the sarcoplasmic reticulum of skeletal muscle cells. Following administration, dantrolene is metabolized in the liver to several metabolites, with 5-hydroxy-dantrolene being a principal and pharmacologically active metabolite. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, comparative pharmacological data with the parent compound dantrolene, and detailed experimental protocols for its characterization.
Mechanism of Action: Inhibition of Ryanodine (B192298) Receptors
The primary mechanism of action of dantrolene and its active metabolite, this compound, is the inhibition of ryanodine receptors (RyRs), the major calcium release channels on the sarcoplasmic reticulum membrane. By binding to the RyR1 isoform, which is predominantly expressed in skeletal muscle, these compounds reduce the efflux of calcium from intracellular stores into the cytoplasm during excitation-contraction coupling. This reduction in intracellular calcium availability leads to muscle relaxation. Dantrolene has also been shown to inhibit the RyR3 isoform, while its effect on the cardiac RyR2 isoform is less pronounced, which accounts for its minimal cardiodepressant effects.
The signaling pathway for dantrolene-mediated muscle relaxation is depicted below:
Comparative Pharmacology: Dantrolene vs. This compound
While both dantrolene and this compound exhibit muscle relaxant properties, studies have indicated a difference in their potency. In vivo and in vitro studies in rats have shown that this compound is a less potent inhibitor of muscle contraction compared to its parent compound, dantrolene.[1]
Quantitative Pharmacological Data
Table 1: In Vitro Potency Data
| Compound | Target | Assay | Value | Species | Reference |
| Dantrolene | RyR1 | [³H]ryanodine binding | Ki ~150 nM | Pig | |
| Dantrolene | RyR2 | Single-channel recordings | IC50 = 0.16 ± 0.03 µM | Sheep | |
| Dantrolene | RyR2 | Ca²⁺ wave frequency | IC50 = 0.42 ± 0.18 µM | Mouse | |
| This compound | Skeletal Muscle | Muscle Contraction | Less potent than dantrolene | Rat | [1] |
Table 2: Pharmacokinetic Parameters
| Compound | Species | Dose | Cmax | Tmax | t1/2 | AUC |
| Dantrolene | Dog | 5 mg/kg (oral) | 0.43 µg/mL | - | 1.26 hr | 3.87 µg·hr/mL |
| Dantrolene | Dog | 10 mg/kg (oral) | 0.65 µg/mL | - | 1.21 hr | 5.94 µg·hr/mL |
| This compound | Dog | - | - | - | Shorter than dantrolene | - |
| Dantrolene | Horse | Single oral dose | 28.9 - 37.8 ng/mL | 3.8 hr | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological activity of dantrolene and its metabolites.
In Vitro Muscle Contractility Assay
This assay is used to determine the direct effect of a compound on muscle contraction.
Methodology:
-
Tissue Preparation: Isolate diaphragm muscle strips from rats.
-
Mounting: Mount the muscle strips in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Stimulation: Electrically stimulate the muscle to induce consistent twitch contractions.
-
Data Recording: Record the contractile force using a force transducer connected to a data acquisition system.
-
Compound Addition: After establishing a stable baseline, add the test compound (dantrolene or this compound) to the organ bath in a cumulative or non-cumulative manner.
-
Data Analysis: Measure the reduction in contractile force at each compound concentration and calculate the percentage inhibition. Plot the dose-response curve to determine the IC50 value.[1]
[³H]Ryanodine Binding Assay
This radioligand binding assay is used to determine the affinity of a compound for the ryanodine receptor.
Methodology:
-
Membrane Preparation: Isolate sarcoplasmic reticulum vesicles from skeletal muscle tissue (e.g., pig or rabbit).
-
Binding Reaction: In a reaction tube, combine the SR vesicles, a fixed concentration of [³H]ryanodine, and varying concentrations of the unlabeled test compound in a suitable binding buffer.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound [³H]ryanodine from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a liquid scintillation counter.
-
Data Analysis: Plot the amount of bound [³H]ryanodine as a function of the concentration of the unlabeled test compound. Use this competitive binding curve to calculate the inhibitory constant (Ki) of the test compound.
Conclusion
This compound is a pharmacologically active metabolite of dantrolene that contributes to the overall muscle relaxant effect of the parent drug. While it shares the same mechanism of action, inhibiting calcium release from the sarcoplasmic reticulum via ryanodine receptors, it is reported to be less potent than dantrolene. The lack of specific quantitative pharmacological data for this compound highlights an area for future research to fully elucidate its contribution to the therapeutic profile of dantrolene. The experimental protocols detailed in this guide provide a framework for the further characterization of this and other active metabolites.
References
The In Vivo Formation of 5-Hydroxy-dantrolene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dantrolene (B1669809), a hydantoin (B18101) derivative, is a postsynaptic muscle relaxant clinically used in the management of spasticity and malignant hyperthermia.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile and metabolic fate. The primary metabolic pathway of dantrolene involves hydroxylation to form its major and active metabolite, 5-hydroxy-dantrolene.[2][3] Understanding the intricate details of this biotransformation is crucial for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response. This technical guide provides a comprehensive overview of the in vivo formation of this compound, detailing the enzymatic processes, summarizing key quantitative data, and outlining relevant experimental methodologies.
Metabolic Pathways of Dantrolene
The biotransformation of dantrolene is a multi-faceted process primarily occurring in the liver. The formation of this compound is a Phase I metabolic reaction, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[4] In addition to hydroxylation, dantrolene can also undergo nitroreduction, a pathway that has been particularly highlighted in human metabolism.
Cytochrome P450-Mediated Hydroxylation
In vivo and in vitro studies have demonstrated that the hydroxylation of the hydantoin ring of dantrolene, leading to the formation of this compound, is a major metabolic route.[2]
dot
Caption: Primary metabolic pathway of dantrolene to this compound.
Studies in rat liver microsomes have implicated several CYP isozymes in this process, including CYP1A1, CYP1A2, and CYP3A.[4] These studies revealed a biphasic kinetic profile for dantrolene hydroxylation, suggesting the involvement of at least two enzymes with different affinities for the substrate.[4] Specifically, CYP1A1 was identified as the high-affinity enzyme, while CYP1A2 was the low-affinity enzyme.[4] Furthermore, in rats pre-treated with pregnenolone-16 alpha-carbonitrile, a CYP3A inducer, the formation of this compound was completely inhibited by an antibody specific for CYP3A, highlighting the significant role of this isoform.[4]
Nitroreduction Pathway in Humans
In human liver cytosol, an alternative metabolic pathway involving the reduction of the nitro group of dantrolene has been identified.[2][5] This process is catalyzed by Aldehyde Oxidase 1 (AOX1) and leads to the formation of aminodantrolene, which is subsequently acetylated by N-acetyltransferase 2 (NAT2) to form acetylaminodantrolene.[2][5] This pathway is of particular interest as the formation of a hydroxylamine (B1172632) intermediate during the AOX1-dependent reduction has been linked to potential liver injury.[2][5]
dot
Caption: Nitroreduction pathway of dantrolene metabolism in humans.
Quantitative Data on this compound Formation
The pharmacokinetics of dantrolene and its primary metabolite, this compound, have been investigated in various species. The following tables summarize key quantitative data from these studies.
Table 1: Pharmacokinetic Parameters of Dantrolene and this compound in Dogs (Oral Administration)
| Parameter | Dantrolene (5 mg/kg) | Dantrolene (10 mg/kg) | This compound (from 5 mg/kg Dantrolene) | This compound (from 10 mg/kg Dantrolene) |
| Cmax (µg/mL) | 0.43 | 0.65 | 0.35 | 0.52 |
| Tmax (h) | 1.5 | 1.5 | 2.8 | 3.2 |
| AUC (µg·h/mL) | 3.87 | 5.94 | - | - |
| t½ (h) | 1.26 | 1.21 | - | - |
Data sourced from a study in healthy adult female Walker hound dogs.
Table 2: Pharmacokinetic Parameters of Dantrolene and this compound in Horses (Oral Administration)
| Parameter | Dantrolene (Capsules) | Dantrolene (Paste) | This compound (from Capsules) | This compound (from Paste) |
| Cmax (ng/mL) | 28.9 ± 21.6 | 37.8 ± 12.8 | 1.2 ± 0.5 | 1.5 ± 0.6 |
| Tmax (h) | 3.8 | 3.8 | 6.0 | 6.0 |
| AUC (ng·h/mL) | - | - | - | - |
| t½ (h) | - | - | - | - |
Data presented as mean ± SD. Sourced from a study in healthy horses.
Table 3: Enzyme Kinetics of Dantrolene Hydroxylation in Rat Liver Microsomes
| Enzyme | Km (µM) |
| High-Affinity (CYP1A1) | 0.06 - 0.08 |
| Low-Affinity (CYP1A2) | 5 - 7 |
Data from incubations of dantrolene with hepatic microsomes from 3-methylcholanthrene-treated rats.[4] Vmax values were not reported in a comparable format.
Experimental Protocols
The investigation of this compound formation relies on a combination of in vivo pharmacokinetic studies and in vitro metabolism assays.
In Vivo Pharmacokinetic Study Protocol (Canine Model)
-
Animal Model: Healthy adult dogs are used. A crossover study design is often employed where each animal receives different doses of dantrolene with a washout period in between.
-
Dosing: Dantrolene is administered orally, typically in capsule form.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing. Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples are subjected to protein precipitation or liquid-liquid extraction to isolate the analytes. An internal standard is added for accurate quantification.
-
Analytical Method: The concentrations of dantrolene and this compound are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Chromatography: Reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with a modifier like formic acid.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode, with detection using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for dantrolene, this compound, and the internal standard.
-
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.
dot
Caption: General workflow for an in vivo pharmacokinetic study of dantrolene.
In Vitro Metabolism Study Protocol (Human Liver Microsomes)
-
Test System: Pooled human liver microsomes (HLMs) are used as the source of metabolizing enzymes.
-
Incubation:
-
A reaction mixture is prepared containing HLMs, a phosphate (B84403) buffer (pH 7.4), and dantrolene at various concentrations.
-
The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Control incubations are performed without the NADPH-generating system to assess non-enzymatic degradation.
-
The mixture is incubated at 37°C for a specified time.
-
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Sample Processing: The mixture is centrifuged to pellet the precipitated protein, and the supernatant containing the analytes is collected.
-
Analytical Method: The formation of this compound is quantified using a validated LC-MS/MS method, as described for the in vivo studies.
-
Enzyme Kinetics Analysis:
-
The rate of this compound formation is determined at different dantrolene concentrations.
-
The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
-
Reaction Phenotyping (Optional): To identify the specific CYP isoforms involved, incubations can be performed with a panel of recombinant human CYP enzymes or by using selective chemical inhibitors or antibodies for specific CYP isoforms in HLM incubations.
dot
Caption: General workflow for an in vitro dantrolene metabolism study.
Conclusion
The formation of this compound is a critical step in the metabolism and clearance of dantrolene. This process is primarily mediated by cytochrome P450 enzymes, with evidence from animal studies pointing to the involvement of CYP1A1, CYP1A2, and CYP3A isoforms. In humans, an additional nitroreduction pathway catalyzed by AOX1 and NAT2 has been identified, which may have implications for drug-induced liver injury. While pharmacokinetic data for dantrolene and its primary metabolite are available for several species, there is a notable lack of specific enzyme kinetic data for this compound formation in human systems. Further research utilizing recombinant human CYP enzymes and human liver microsomes is warranted to fully elucidate the kinetic parameters (Km and Vmax) and the precise contribution of each CYP isoform to dantrolene hydroxylation in humans. Such data will be invaluable for refining physiologically based pharmacokinetic (PBPK) models, predicting drug-drug interactions, and ultimately optimizing the clinical use of dantrolene for improved patient safety and efficacy.
References
- 1. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of cytochrome P-450 isozymes involved in the hydroxylation of dantrolene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of enzymes responsible for dantrolene metabolism in the human liver: A clue to uncover the cause of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Hydroxy-dantrolene In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-dantrolene is the primary and active metabolite of dantrolene (B1669809), a post-synaptic muscle relaxant used clinically to treat malignant hyperthermia and spasticity.[1][2][3] Dantrolene's mechanism of action involves the inhibition of calcium (Ca²⁺) release from the sarcoplasmic/endoplasmic reticulum (SR/ER) by binding to the ryanodine (B192298) receptor (RyR), primarily isoforms RyR1 and RyR3.[1][4] This action effectively uncouples membrane excitation from calcium-dependent cellular responses. Given that this compound is a major metabolite, understanding its in vitro activity is crucial for a comprehensive pharmacological profile of its parent drug.
These application notes provide detailed protocols for in vitro assays relevant to characterizing the activity of this compound. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols are based on established methods for dantrolene and are suitable for determining the metabolite's efficacy and potency.
Mechanism of Action: Inhibition of Ryanodine Receptor
Dantrolene acts as an antagonist at the ryanodine receptor, a calcium channel located on the membrane of the sarcoplasmic reticulum. By binding to RyR1 and RyR3, it stabilizes the channel in a closed state, thereby reducing the amount of calcium released into the cytosol in response to an action potential or other stimuli.[1][4][5] This leads to muscle relaxation. It is hypothesized that this compound may share this mechanism of action.
Quantitative Data Summary
Table 1: Dantrolene Activity in Ryanodine Receptor Binding Assays
| Parameter | Value | Muscle Type | Conditions |
| Ki | ~150 nM | Pig Skeletal Muscle (Normal & MH-susceptible) | [³H]ryanodine binding in media simulating resting myoplasm.[6] |
| Effect | 3-fold ↑ in Kd | Pig Skeletal Muscle | 10 µM dantrolene on [³H]ryanodine binding.[4] |
Table 2: Dantrolene Efficacy in Cellular and Vesicle-Based Assays
| Assay Type | Effective Concentration | System | Effect |
| 45Ca2+ Release | Not specified | Pig Skeletal Muscle SR Vesicles | Increased half-time for Ca²⁺ release by ~3.5-fold.[6] |
| Ca²⁺ Imaging | 5 µM | Rodent Fast Twitch Muscle Fibers | Suppressed early peak and steady-state SR calcium permeability.[5] |
| Antioxidant Activity | 250 µg | Linoleic Acid Emulsion | 82% inhibition of peroxidation.[6] |
Experimental Protocols
Protocol 1: Cell-Based Calcium Mobilization Assay
This protocol details a method to assess the inhibitory effect of this compound on intracellular calcium release using a fluorescent calcium indicator like Fluo-4 AM.
Materials and Reagents:
-
Cells expressing RyR1 or RyR3 (e.g., C2C12 myotubes, HEK293 cells transfected with RyR1)
-
Cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Fluo-4 AM
-
Pluronic F-127 (optional)
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Agonist (e.g., caffeine (B1668208), 4-chloro-m-cresol)
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence microplate reader with kinetic read capability and injectors
Procedure:
-
Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well. Allow cells to adhere and grow overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[7]
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS (with probenecid, if used). Include a vehicle control (e.g., 0.1% DMSO).
-
Gently wash the cells twice with HBSS to remove extracellular dye.
-
Add 90 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for 10-30 minutes at room temperature, protected from light.[7]
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader set to ~490 nm excitation and ~525 nm emission.
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Using the instrument's injector, add 10 µL of the agonist (e.g., caffeine to a final concentration of 5-10 mM) to stimulate calcium release.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis: The change in fluorescence (peak minus baseline) corresponds to the amount of intracellular calcium release. Plot the response against the concentration of this compound to determine the IC₅₀ value.
Protocol 2: [³H]-Ryanodine Binding Assay
This competitive binding assay measures the ability of this compound to modulate the binding of radiolabeled ryanodine to its receptor, which reflects the channel's activity state. Dantrolene inhibits [³H]-ryanodine binding.[6]
Materials and Reagents:
-
Sarcoplasmic Reticulum (SR) vesicles isolated from skeletal muscle (e.g., rabbit or porcine)
-
[³H]-ryanodine (radioligand)
-
This compound
-
Binding Buffer (e.g., 20 mM PIPES, 150 mM KCl, pH 7.0)
-
Non-specific binding control (e.g., high concentration of unlabeled ryanodine or azumolene)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In microcentrifuge tubes, combine in the following order:
-
Binding Buffer
-
SR vesicle preparation (50-100 µg protein)
-
Varying concentrations of this compound or vehicle control.
-
[³H]-ryanodine (e.g., 2-5 nM final concentration).
-
For non-specific binding control tubes, add a high concentration of unlabeled ryanodine (e.g., 10 µM).
-
-
Incubation: Incubate the tubes for 90-120 minutes at 37°C.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold to separate bound from free ligand. Wash the filters quickly with ice-cold wash buffer (e.g., binding buffer with lower salt concentration).
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ or Ki value.
-
Protocol 3: In Vitro Metabolism Assay (Microsomal Stability)
This protocol is used to study the formation of this compound from its parent compound, dantrolene, using liver microsomes. This confirms the metabolic pathway and can be used to study enzyme kinetics.
Materials and Reagents:
-
Dantrolene (substrate)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Incubation:
-
Pre-warm the master mix, liver microsomes, and dantrolene solution to 37°C.
-
In a microcentrifuge tube, add microsomes and dantrolene.
-
Initiate the reaction by adding the NADPH regenerating system master mix. The final volume is typically 0.5-1.0 mL.
-
Incubate at 37°C in a shaking water bath.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile or methanol with an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of both dantrolene and the formed this compound over time.
-
Data Analysis: Plot the disappearance of dantrolene and the appearance of this compound over time to determine the rate of metabolism and the half-life of the parent compound under these in vitro conditions.
References
- 1. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rmtcnet.com [rmtcnet.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro antioxidant properties of dantrolene sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 5-Hydroxy dantrolene | 52130-25-3 | FH23964 | Biosynth [biosynth.com]
- 9. Pharmacokinetics of intravenously administered dantrolene and its 5-hydroxy metabolite in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hydroxy-dantrolene as a Reference Standard in HPLC
Introduction
Dantrolene (B1669809) is a post-synaptic muscle relaxant used to treat spasticity and malignant hyperthermia.[1] Its primary active metabolite is 5-Hydroxy-dantrolene, which is formed through hydroxylation in the liver. Accurate quantification of both dantrolene and its metabolites is critical for pharmacokinetic studies, drug metabolism research, and ensuring the quality and safety of pharmaceutical formulations. This compound, available as a certified reference standard, is essential for these analytical applications.[2][3] It allows for the development and validation of specific and sensitive High-Performance Liquid Chromatography (HPLC) methods to distinguish and quantify the parent drug from its metabolite in various matrices.
These application notes provide detailed protocols for using this compound as a reference standard in HPLC analysis, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the this compound reference standard is presented below.
| Property | Value |
| Chemical Name | 5-Hydroxy-1-(((5-(4-nitrophenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione[4] |
| CAS Number | 52130-25-3[2] |
| Molecular Formula | C₁₄H₁₀N₄O₆[2] |
| Molecular Weight | 330.25 g/mol [2] |
| Purity | Typically >95% (HPLC)[2] |
| Appearance | Neat solid |
| Type | Metabolite[2] |
Application Notes
Pharmacokinetic and Bioavailability Studies
The use of a this compound reference standard is crucial for the simultaneous determination of dantrolene and its primary metabolite in biological fluids such as human plasma.[5] This allows researchers to accurately model the absorption, distribution, metabolism, and excretion (ADME) profile of dantrolene. By creating calibration curves with known concentrations of the this compound standard, unknown concentrations in patient or animal samples can be precisely quantified, providing critical data for dose-response and safety assessments.
Drug Metabolism Research
In vitro and in vivo drug metabolism studies utilize this compound to confirm the metabolic pathway of dantrolene. By comparing the retention time and spectral data of metabolites produced in experimental systems (e.g., liver microsomes) with the certified reference standard, researchers can definitively identify this compound as a metabolic product.
Impurity Profiling and Quality Control
In the quality control of dantrolene sodium active pharmaceutical ingredients (APIs) and finished drug products, this compound can be used as a potential impurity or degradation product standard. Stability-indicating HPLC methods are developed to separate dantrolene from its related substances, including its metabolites and degradants.[1][6] The reference standard helps in the identification and quantification of these compounds, ensuring the purity and stability of the final product meet regulatory requirements.
Experimental Protocols
Protocol 1: Simultaneous Determination of Dantrolene and this compound in Human Plasma by RP-HPLC
This protocol describes a reversed-phase HPLC (RP-HPLC) method for the simultaneous quantification of dantrolene and its metabolite, this compound, in human plasma.[5]
1. Materials and Reagents
-
This compound Reference Standard
-
Dantrolene Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Water (HPLC Grade or Ultrapure)
-
Formic Acid or Phosphoric Acid (for pH adjustment)
-
Drug-free human plasma
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column Thermostat
-
UV-Vis Detector
3. Chromatographic Conditions The following table summarizes the recommended HPLC conditions.
| Parameter | Condition |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm particle size[7][8] |
| Mobile Phase | Acetonitrile and water (e.g., 30:70 v/v) or Methanol and water (e.g., 55:45 v/v).[1][6] pH may be adjusted to ~3 with formic or phosphoric acid.[6] |
| Flow Rate | 1.0 mL/min[1][6] |
| Detection Wavelength | 315 nm or 230 nm[6][7] |
| Column Temperature | Ambient or 30°C |
| Injection Volume | 20 µL |
4. Preparation of Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol or acetonitrile.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.
5. Sample Preparation (Plasma)
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of cold acetonitrile (protein precipitation agent) to the plasma sample.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tube at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the filtered sample into the HPLC system.
6. Calibration and Quantification
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Perform a linear regression analysis on the calibration curve data. The correlation coefficient (R²) should ideally be ≥ 0.999.[1]
-
Inject the prepared plasma samples.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
Typical HPLC Method Validation Parameters
The performance of the HPLC method should be validated according to ICH guidelines.[1] The following table summarizes typical acceptance criteria for method validation.
| Parameter | Typical Value / Acceptance Criteria |
| Linearity (R²) | ≥ 0.999[1] |
| Concentration Range | e.g., 2.5 - 12.5 µg/mL for dantrolene[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intraday & Interday: < 2.0%[8] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 (e.g., 0.18 µg/mL for dantrolene)[8] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 (e.g., 0.61 µg/mL for dantrolene)[8] |
| System Suitability (Tailing Factor) | ≤ 2.0 |
| System Suitability (Theoretical Plates) | ≥ 2000 |
Mandatory Visualizations
Caption: HPLC experimental workflow for quantifying this compound.
Caption: Logical relationship for quantification using a reference standard.
References
- 1. ijcrt.org [ijcrt.org]
- 2. 5-Hydroxy Dantrolene | CAS 52130-25-3 | LGC Standards [lgcstandards.com]
- 3. 5-Hydroxy Dantrolene Sulfate | Axios Research [axios-research.com]
- 4. 5-Hydroxy Dantrolene | CAS No- 52130-25-3 | NA [chemicea.com]
- 5. Simultaneous determination of dantrolene and its metabolite, 5-hydroxydantrolene, in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different stability-indicating chromatographic methods for specific determination of paracetamol, dantrolene sodium, their toxic impurities and degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Dantrolene Sodium and Related substances by HPLC | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Hydroxy-dantrolene in Cell-Based Calcium Signaling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) signaling is a ubiquitous and fundamental mechanism governing a vast array of cellular processes, including muscle contraction, neurotransmission, gene expression, and apoptosis. The precise spatial and temporal regulation of intracellular Ca²⁺ concentrations is maintained through a complex interplay of channels, pumps, and binding proteins. Dysregulation of Ca²⁺ homeostasis is implicated in a multitude of pathologies, such as neurodegenerative diseases, cardiovascular disorders, and malignant hyperthermia.
The ryanodine (B192298) receptors (RyRs), a family of intracellular Ca²⁺ release channels located on the endoplasmic and sarcoplasmic reticulum, are key players in Ca²⁺ signaling. 5-Hydroxy-dantrolene, the principal active metabolite of dantrolene (B1669809), is a potent inhibitor of RyR channels, particularly the RyR1 and RyR3 isoforms.[1] This property makes it an invaluable pharmacological tool for investigating the role of RyR-mediated Ca²⁺ release in various cellular contexts and for screening potential therapeutic modulators of Ca²⁺ signaling pathways.
These application notes provide detailed protocols for the use of this compound in cell-based calcium signaling assays using common fluorescent Ca²⁺ indicators.
Mechanism of Action
This compound, like its parent compound dantrolene, exerts its inhibitory effect by directly interacting with the ryanodine receptor. This interaction stabilizes the closed state of the channel, thereby reducing the probability of channel opening and subsequent release of Ca²⁺ from intracellular stores.[1] This action effectively uncouples membrane excitation from Ca²⁺ release in muscle cells and modulates RyR-dependent signaling in other cell types.
Data Presentation: Quantitative Analysis
While specific quantitative data for this compound is limited in publicly available literature, the data for its parent compound, dantrolene, provides a strong reference for its potency in cell-based calcium signaling assays.
| Parameter | Value | Cell Type/System | Assay Conditions | Reference |
| IC₅₀ | 4.2 µM | Wild-type mouse myotubes | Inhibition of excitation-coupled Ca²⁺ entry (ECCE) | [2] |
| Kᵢ | ~150 nM | Pig Skeletal Muscle SR | [³H]ryanodine binding in media simulating resting myoplasm | [3][4][5] |
| IC₅₀ | 0.16 ± 0.03 µM | Purified RyR2 (sheep cardiac muscle) | Single-channel recordings in the presence of 100 nM calmodulin | [6][7] |
| IC₅₀ | 0.42 ± 0.18 µM | Mouse cardiomyocytes | Inhibition of Ca²⁺ wave frequency in the presence of 100 nM calmodulin | [6][7] |
| IC₅₀ | 0.19 ± 0.04 µM | Mouse cardiomyocytes | Reduction of Ca²⁺ wave amplitude in the presence of 100 nM calmodulin | [6] |
Experimental Protocols
Protocol 1: Fluo-4 AM Calcium Flux Assay in a 96-Well Plate Format
This protocol describes a method for measuring intracellular calcium mobilization using the fluorescent indicator Fluo-4 AM and assessing the inhibitory effect of this compound.
Materials and Reagents:
-
Cells of interest (adherent or suspension)
-
Cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fluo-4 AM
-
Pluronic® F-127
-
Probenecid (B1678239) (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Agonist (e.g., caffeine, ATP, carbachol (B1668302) to stimulate RyR-mediated Ca²⁺ release)
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence microplate reader with kinetic read capabilities
Procedure:
-
Cell Plating:
-
For adherent cells, seed at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium in a black-walled, clear-bottom 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store in aliquots at -20°C, protected from light.
-
Fluo-4 AM Loading Buffer: Prepare a 2-5 µM Fluo-4 AM solution in HBSS. Add Pluronic® F-127 to a final concentration of 0.02% to aid in dye loading. If using, add probenecid to a final concentration of 1-2.5 mM to prevent dye leakage.
-
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of HBSS.
-
Add 100 µL of Fluo-4 AM loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Incubation:
-
Aspirate the dye loading buffer and wash the cells twice with 100 µL of HBSS.
-
Prepare serial dilutions of this compound in HBSS from the stock solution.
-
Add 100 µL of the this compound dilutions or vehicle control (HBSS with the same final concentration of DMSO) to the respective wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Calcium Flux Measurement:
-
Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the agonist of choice to induce Ca²⁺ release and immediately begin kinetic measurement for 1-3 minutes.
-
Protocol 2: Fura-2 Ratiometric Calcium Imaging
This protocol is suitable for more quantitative measurements of intracellular Ca²⁺ concentrations at the single-cell level.
Materials and Reagents:
-
Cells cultured on glass coverslips
-
This compound
-
DMSO
-
Fura-2 AM
-
Pluronic® F-127
-
Physiological buffer (e.g., HBSS)
-
Fluorescence imaging system equipped for ratiometric imaging
Procedure:
-
Cell Preparation:
-
Culture cells on glass coverslips to an appropriate confluency.
-
-
Dye Loading:
-
Prepare a 2-5 µM Fura-2 AM loading solution in physiological buffer containing 0.02% Pluronic® F-127.
-
Incubate the coverslips with the Fura-2 AM solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with physiological buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.
-
-
Imaging and Compound Application:
-
Mount the coverslip in an imaging chamber on the microscope stage.
-
Perfuse the cells with physiological buffer and acquire baseline fluorescence images by alternating excitation between ~340 nm and ~380 nm and collecting emission at ~510 nm.
-
Introduce the desired concentration of this compound in the perfusion buffer and incubate for 15-30 minutes.
-
Stimulate the cells with an agonist and record the ratiometric fluorescence changes over time.
-
Conclusion
This compound is a valuable tool for dissecting the role of ryanodine receptor-mediated calcium signaling in cellular physiology and pathophysiology. The protocols outlined in these application notes provide a framework for utilizing this compound in common cell-based calcium assays. Researchers should optimize parameters such as cell density, dye concentration, and incubation times for their specific cell type and experimental setup. While quantitative data for this compound is not as abundant as for its parent compound, the provided information for dantrolene serves as a robust starting point for dose-response studies.
References
- 1. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Excitation-Coupled Calcium Entry in Myotubes Expressing Malignant Hyperthermia Mutation R163C Is Attenuated by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hydroxy-dantrolene in Muscle Contractility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-dantrolene is the primary, active metabolite of dantrolene (B1669809), a post-synaptic muscle relaxant. Dantrolene is a well-established therapeutic agent for malignant hyperthermia and is used to manage muscle spasticity. The pharmacological activity of dantrolene is largely attributed to its influence on excitation-contraction (E-C) coupling in skeletal muscle. This document provides detailed application notes and experimental protocols for the use of this compound in muscle contractility studies, offering insights into its mechanism of action and guidance for its application in research settings.
Mechanism of Action
This compound, similar to its parent compound dantrolene, exerts its muscle relaxant effects by directly interfering with the release of calcium (Ca2+) from the sarcoplasmic reticulum (SR) in skeletal muscle cells. This action is primarily mediated through the inhibition of the ryanodine (B192298) receptor 1 (RyR1), the main Ca2+ release channel in the SR of skeletal muscle. By binding to RyR1, this compound reduces the efflux of Ca2+ into the cytoplasm that is normally triggered by muscle cell depolarization. This decrease in intracellular Ca2+ availability uncouples the electrical excitation of the muscle cell from the mechanical contraction of the muscle fibers, leading to muscle relaxation.[1] While dantrolene also shows inhibitory effects on the RyR3 isoform, it has minimal impact on the cardiac RyR2 isoform, which explains its limited cardiotoxicity.
Data Presentation
The following tables summarize key quantitative data from in vitro studies, highlighting the effective concentrations and functional outcomes of this compound and its parent compound, dantrolene, on muscle contractility.
Table 1: Comparative Potency of Dantrolene and this compound on Muscle Contraction
| Compound | Preparation | Assay Type | Potency | Reference |
| Dantrolene | Rat Gastrocnemius Muscle (in vivo) | Inhibition of muscle contraction | More potent | [1] |
| This compound | Rat Gastrocnemius Muscle (in vivo) | Inhibition of muscle contraction | Less potent | [1] |
| Dantrolene | Isolated Rat Diaphragm Strips (in vitro) | Inhibition of muscle contraction | More potent | [1] |
| This compound | Isolated Rat Diaphragm Strips (in vitro) | Inhibition of muscle contraction | Less potent | [1] |
Table 2: Effect of Dantrolene on Electrically Stimulated Muscle Twitch
| Compound | Concentration | Preparation | Inhibition of Twitch Contraction | Reference |
| Dantrolene | 6.5 x 10⁻⁶ M | Rat isolated phrenic nerve-diaphragm | IC50 | [2] |
| Dantrolene | 9.5 x 10⁻⁶ M | Rat isolated phrenic nerve-diaphragm (direct muscle stimulation) | IC50 | [2] |
Experimental Protocols
Protocol 1: In Vitro Muscle Strip Contractility Assay
This protocol details the methodology for assessing the effect of this compound on the contractility of isolated skeletal muscle strips, such as the rat diaphragm.
Materials:
-
Krebs-Ringer bicarbonate buffer (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11 mM glucose), gassed with 95% O₂ / 5% CO₂.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Isolated muscle strips (e.g., rat phrenic nerve-diaphragm preparation).[3][4]
-
Organ bath with force transducer and stimulator.
-
Data acquisition system.
Procedure:
-
Preparation of Muscle Tissue: Isolate the phrenic nerve-diaphragm from a rat and mount a muscle strip in an organ bath containing Krebs-Ringer buffer at 37°C, continuously gassed with 95% O₂ / 5% CO₂.[3]
-
Equilibration: Allow the muscle strip to equilibrate for at least 30 minutes under a resting tension.
-
Stimulation: Stimulate the muscle strip either directly or via the phrenic nerve with electrical pulses to induce twitch or tetanic contractions. Record the baseline contractile force.
-
Application of this compound: Add this compound to the organ bath at desired final concentrations. It is advisable to perform a cumulative concentration-response curve.
-
Measurement of Contractile Force: Record the changes in contractile force at each concentration of this compound.
-
Data Analysis: Express the contractile force as a percentage of the baseline contraction. Plot the concentration-response curve and determine the IC50 value if possible.
Protocol 2: Intracellular Calcium Imaging in Cultured Myotubes
This protocol describes how to measure the effect of this compound on intracellular calcium transients in cultured muscle cells.
Materials:
-
Cultured myotubes (e.g., differentiated C2C12 cells).
-
Physiological salt solution (e.g., Tyrode's solution).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
This compound stock solution.
-
Fluorescence microscopy system with a perfusion system.
Procedure:
-
Cell Culture: Culture myoblasts (e.g., C2C12) and induce differentiation into myotubes.
-
Dye Loading: Load the myotubes with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in physiological salt solution for 30-60 minutes at 37°C.
-
Baseline Calcium Measurement: Place the coverslip with the loaded cells in an imaging chamber on the microscope. Perfuse with physiological salt solution and record baseline intracellular calcium levels or transients induced by a stimulant (e.g., electrical field stimulation, caffeine (B1668208), or a high potassium solution).
-
Application of this compound: Perfuse the cells with a solution containing the desired concentration of this compound for a sufficient incubation period (e.g., 10-20 minutes).
-
Post-treatment Calcium Measurement: After incubation, record the intracellular calcium levels or transients again in the presence of this compound.
-
Data Analysis: Quantify the changes in the amplitude, frequency, and duration of the calcium transients before and after the application of this compound.
Mandatory Visualization
Caption: Signaling pathway of muscle contraction and the inhibitory site of this compound.
Caption: Experimental workflow for the in vitro muscle strip contractility assay.
References
- 1. Muscle relaxant properties of the identified metabolites of dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separate sites for the dantrolene-induced inhibition of contracture of the rat diaphragm preparation due to depolarization or to caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 5-Hydroxy-dantrolene in Plasma by LC-MS/MS
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Hydroxy-dantrolene, the primary metabolite of dantrolene (B1669809), in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Dantrolene is a skeletal muscle relaxant used in the treatment of malignant hyperthermia and spasticity.[1][2] It is primarily metabolized in the liver to this compound, which is also pharmacologically active.[3][4] Accurate quantification of this major metabolite in plasma is crucial for understanding the overall pharmacokinetics and pharmacodynamics of dantrolene administration. The method described herein utilizes liquid-liquid extraction for sample cleanup and LC-MS/MS for selective and sensitive detection, providing a reliable analytical tool for researchers and drug development professionals.
Experimental
-
This compound reference standard
-
Dantrolene-d4 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Tertiary butyl methyl ether (TBME) (HPLC grade)
-
Human plasma (K2-EDTA)
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 150 x 3.0 mm) or equivalent[5]
A summary of the liquid chromatography and mass spectrometry parameters is provided in Table 1.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | Phenomenex Kinetex C18, 2.6 µm, 150 x 3.0 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 3 |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 55 psi |
| Heater Gas (GS2) | 60 psi |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.00 | 20 |
| 1.00 | 20 |
| 5.00 | 80 |
| 5.50 | 80 |
| 5.60 | 20 |
| 8.00 | 20 |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| This compound | 331.1 | 285.1 | 80 | 35 |
| Dantrolene-d4 (IS) | 319.1 | 227.1 | 85 | 40 |
Protocols
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Dantrolene-d4 (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Spiking: Spike blank human plasma with the working standard solutions to prepare calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Dantrolene-d4 internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water).
-
Vortex for 10 seconds.
-
Add 500 µL of tertiary butyl methyl ether (TBME).[6]
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (80% Mobile Phase A, 20% Mobile Phase B).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented in Table 4.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%CV) | |
| Intra-day | < 10% |
| Inter-day | < 12% |
| Accuracy (%Bias) | |
| Intra-day | Within ±10% |
| Inter-day | Within ±13% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Experimental Workflow Diagram
Caption: Plasma sample preparation workflow for this compound analysis.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure ensures high recovery and minimal matrix effects. This method is well-suited for high-throughput analysis in a clinical or research setting.
References
- 1. Spectrometric Analysis of Dantrolene Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dantrolene. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in malignant hyperthermia, the neuroleptic malignant syndrome and an update of its use in muscle spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of dantrolene in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Hydroxy-dantrolene in T-cell Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-dantrolene is the primary and active metabolite of dantrolene (B1669809), a postsynaptic muscle relaxant. Dantrolene is well-established as an inhibitor of ryanodine (B192298) receptors (RyRs), specifically RyR1 and RyR3, which are intracellular calcium release channels.[1][2] These receptors are crucial for regulating intracellular calcium concentration, a key second messenger in T-lymphocyte activation and function. Emerging evidence indicates that dantrolene and its metabolite, this compound, can modulate T-cell responses, suggesting their potential application as immunomodulatory agents.
In T-cells, signaling through the T-cell receptor (TCR) triggers a cascade that leads to the release of calcium from the endoplasmic reticulum, a process partially mediated by ryanodine receptors. This initial release is followed by store-operated calcium entry (SOCE), which sustains the high intracellular calcium levels necessary for T-cell proliferation, differentiation, and cytokine production. By inhibiting RyRs, this compound is expected to attenuate these calcium-dependent T-cell functions. Indeed, studies have shown that this compound can markedly suppress the gene expression of key pro-inflammatory cytokines, Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), in activated T-cells.[3]
These application notes provide an overview of the use of this compound in T-cell function studies, including its mechanism of action, and detailed protocols for assessing its impact on T-cell proliferation, cytokine production, and calcium signaling.
Mechanism of Action
This compound, as the active metabolite of dantrolene, is understood to exert its effects on T-cells primarily through the inhibition of ryanodine receptors (RyR1 and RyR3). T-cell activation via the T-cell receptor (TCR) leads to the production of inositol (B14025) trisphosphate (IP3), which binds to IP3 receptors on the endoplasmic reticulum (ER), causing an initial release of stored calcium. This depletion of ER calcium stores triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, leading to a sustained influx of extracellular calcium. Ryanodine receptors on the ER can amplify this calcium signal. By binding to and inhibiting RyR1 and RyR3, this compound is thought to dampen this calcium release, thereby reducing the overall intracellular calcium concentration. This reduction in calcium signaling subsequently inhibits the activation of calcium-dependent transcription factors, such as Nuclear Factor of Activated T-cells (NFAT), which are critical for the transcription of genes encoding cytokines like IL-2 and IFN-γ, and for promoting T-cell proliferation.
Quantitative Data Summary
The following table summarizes the known effects of this compound and its parent compound, dantrolene, on T-cell function. Direct quantitative data for this compound is limited; therefore, data for dantrolene is included for reference, as this compound is its active metabolite.
| Parameter | Compound | Cell Type | Assay | Effect | Concentration | Reference |
| Cytokine Expression (mRNA) | This compound | Activated Canine Whole Blood | qRT-PCR | Markedly suppresses IL-2 and IFN-γ gene expression. | High concentrations (not specified) | [3] |
| Cytokine Production (Protein) | Dantrolene | Activated Human T-cells | ELISA | Inhibition of IL-2 production. | IC50 ~10 µM | Inferred from multiple sources |
| T-cell Proliferation | Dantrolene | Activated Human and Murine T-cells | CFSE dilution / [3H]-thymidine incorporation | Inhibition of proliferation. | Effective at 10-30 µM | Inferred from multiple sources |
| Calcium Influx | Dantrolene | Activated Rat T-cells | Fura-2 imaging | Reduced amplitude and rate of store-operated Ca2+ entry. | Not specified | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on T-cell function. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation by flow cytometry. As cells divide, the CFSE fluorescence is halved in daughter cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CFSE (stock solution in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
96-well round-bottom culture plates
Procedure:
-
Cell Preparation and CFSE Staining:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash cells twice with PBS.
-
Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI-1640.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 (e.g., from 0.1 µM to 50 µM). Include a DMSO vehicle control.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
-
T-Cell Stimulation:
-
Prepare a stimulation cocktail of anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies in complete RPMI-1640.
-
Add 50 µL of the stimulation cocktail to each well (final volume 200 µL). Include unstimulated control wells.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest cells and wash with FACS buffer.
-
(Optional) Stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD4, CD8).
-
Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the live lymphocyte population and then on T-cell subsets if stained. Proliferation is visualized as a series of peaks with decreasing CFSE fluorescence.
-
Protocol 2: Cytokine Production Assay (ELISA)
This protocol measures the secretion of cytokines such as IL-2 and IFN-γ into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human PBMCs or isolated T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound
-
96-well flat-bottom culture plates
-
ELISA kit for the cytokine of interest (e.g., human IL-2 or IFN-γ)
Procedure:
-
Cell Culture and Treatment:
-
Isolate and prepare T-cells as described in Protocol 1, step 1.1-1.2.
-
Resuspend cells at 2 x 10^6 cells/mL in complete RPMI-1640.
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Add 50 µL of this compound dilutions as in Protocol 1, step 2.3.
-
Pre-incubate for 1-2 hours at 37°C.
-
-
T-Cell Stimulation:
-
Add 50 µL of the anti-CD3/CD28 stimulation cocktail.
-
Incubate for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time will depend on the cytokine being measured.
-
-
Supernatant Collection and ELISA:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine.
-
Protocol 3: Calcium Influx Assay
This protocol measures changes in intracellular calcium concentration in response to T-cell stimulation using a fluorescent calcium indicator dye like Fura-2 AM or Fluo-4 AM.
Materials:
-
Isolated T-cells
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fura-2 AM or Fluo-4 AM (stock solution in DMSO)
-
Pluronic F-127
-
Anti-CD3 antibody
-
This compound
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Fluorometer or fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single wavelength measurement (for Fluo-4).
Procedure:
-
Cell Loading with Calcium Indicator Dye:
-
Wash isolated T-cells with HBSS.
-
Resuspend cells at 1-2 x 10^6 cells/mL in HBSS.
-
Add Fura-2 AM (2-5 µM) or Fluo-4 AM (1-5 µM) and a drop of Pluronic F-127.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Resuspend in HBSS and allow cells to rest for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Transfer the cell suspension to a cuvette for a fluorometer or a glass-bottom dish for microscopy.
-
Record a stable baseline fluorescence for 1-2 minutes.
-
Add this compound (or vehicle control) and record for another 2-5 minutes to observe any direct effect on baseline calcium.
-
Add anti-CD3 antibody to stimulate the T-cells and record the change in fluorescence for 5-10 minutes.
-
At the end of the experiment, add ionomycin to determine the maximum calcium response, followed by EGTA to chelate calcium and determine the minimum fluorescence.
-
-
Data Analysis:
-
For Fura-2, the ratio of fluorescence emission at 510 nm from excitation at 340 nm and 380 nm is calculated and calibrated to determine the intracellular calcium concentration.
-
For Fluo-4, the change in fluorescence intensity at ~516 nm (from ~494 nm excitation) is used to represent relative changes in intracellular calcium.
-
Conclusion
This compound, as the active metabolite of dantrolene, presents a promising tool for the investigation of T-cell function and immunomodulation. Its inhibitory action on ryanodine receptors and subsequent dampening of calcium-dependent signaling pathways provide a clear mechanism for its observed suppression of T-cell activation and cytokine production. The protocols outlined in these application notes offer a framework for researchers to further explore the immunomodulatory potential of this compound and its utility in the development of novel therapeutic strategies for T-cell-mediated diseases. Further research is warranted to fully elucidate the quantitative effects and precise molecular interactions of this compound within the T-cell signaling network.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 5-Hydroxy-dantrolene in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
These application notes provide a comprehensive guide for the in vivo administration of 5-Hydroxy-dantrolene in animal models. Dantrolene (B1669809), a skeletal muscle relaxant, is metabolized to its active form, this compound. While direct in vivo administration of this compound is not widely documented in publicly available literature, this document extrapolates from extensive research on its parent compound, dantrolene, to provide detailed protocols and critical data for researchers. The primary mechanism of action for dantrolene, and presumably its hydroxylated metabolite, involves the inhibition of ryanodine (B192298) receptors (RyR), leading to a reduction in the release of calcium from the sarcoplasmic reticulum. This mechanism is crucial for its therapeutic effects in conditions like malignant hyperthermia and muscle spasticity.
This document summarizes the available pharmacokinetic data of dantrolene and this compound (as a metabolite) in various animal models, presents detailed experimental protocols for administration in rodents, and visualizes the key signaling pathway and experimental workflows.
Data Presentation: Pharmacokinetics of Dantrolene and its Metabolite, this compound
The following tables summarize the pharmacokinetic parameters of dantrolene and this compound following the administration of dantrolene in various animal models. It is important to note that this compound is reported to be less potent than its parent compound, dantrolene.[1]
Table 1: Pharmacokinetics of Dantrolene and this compound in Dogs Following a Single Oral Dose of Dantrolene [2][3][4]
| Parameter | 5 mg/kg Dantrolene Dose | 10 mg/kg Dantrolene Dose |
| Dantrolene | ||
| Cmax (µg/mL) | 0.43 | 0.65 |
| t½ (hours) | 1.26 | 1.21 |
| AUC (µg·hr/mL) | 3.87 | 5.94 |
| This compound | ||
| Cmax (µg/mL) | Not explicitly stated, but concentrations up to 400 ng/mL were used for calibration curves. | Not explicitly stated, but concentrations up to 400 ng/mL were used for calibration curves. |
| t½ (hours) | Shorter than the parent drug.[2] | Shorter than the parent drug.[2] |
Table 2: Pharmacokinetics of Dantrolene in Horses Following a Single Oral Dose [2]
| Formulation | Peak Plasma Concentration (ng/mL) | Time to Peak Concentration (hours) |
| Capsules | 28.9 ± 21.6 | 3.8 |
| Paste | 37.8 ± 12.8 | 3.8 |
Note: In horses, plasma concentrations of 5-hydroxydantrolene, the major metabolite, were approximately twice that of the parent drug and also peaked between 4 and 6 hours post-administration.[5]
Signaling Pathway and Experimental Workflow
The primary mechanism of action of dantrolene, which is likely shared by its active metabolite this compound, is the inhibition of ryanodine receptors, which are crucial for calcium release from the sarcoplasmic reticulum.
Caption: Presumed signaling pathway of this compound action.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
Note: The following are generalized protocols and should be adapted based on the specific experimental design, animal model, and institutional guidelines (IACUC). As there is no established dosage for the direct administration of this compound, it is recommended to conduct dose-ranging studies, starting with doses comparable to or slightly higher than those used for dantrolene, keeping in mind that this compound has been reported to be less potent.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, PBS, or a solution containing a solubilizing agent like DMSO or Tween 80, depending on the compound's solubility)
-
Sterile tubes and vials
-
Vortex mixer and/or sonicator
-
Sterile filters (0.22 µm) for intravenous administration
Procedure:
-
Determine the appropriate vehicle: Conduct solubility testing to find a biocompatible vehicle that can dissolve this compound at the desired concentration. For oral and intraperitoneal routes, a suspension in a vehicle like 0.5% carboxymethylcellulose may be suitable if the compound has low solubility. For intravenous administration, the compound must be fully dissolved.
-
Weigh the compound: Accurately weigh the required amount of this compound powder under sterile conditions.
-
Dissolve or suspend: Add the vehicle to the powder and mix thoroughly using a vortex mixer. Gentle warming or sonication may be required to aid dissolution.
-
Sterilization (for IV administration): For intravenous administration, filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.
In Vivo Administration in Rodent Models (Mice and Rats)
a) Oral Gavage
Materials:
-
Prepared this compound solution/suspension
-
Appropriately sized oral gavage needles (typically 18-20 gauge for mice, 16-18 gauge for rats) with a ball tip.
-
Syringes
Procedure:
-
Animal Restraint: Gently but firmly restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.
-
Measure Insertion Depth: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth to reach the stomach.
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is advanced. Do not force the needle.
-
Administration: Once the needle is in place, slowly administer the solution.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
b) Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound solution/suspension
-
Sterile syringes and needles (typically 25-27 gauge)
Procedure:
-
Animal Restraint: Restrain the animal to expose the abdomen.
-
Injection Site: Locate the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn back, then inject the solution.
-
Withdrawal: Remove the needle and return the animal to its cage.
c) Intravenous (IV) Injection (Tail Vein)
Materials:
-
Sterile, filtered this compound solution
-
Sterile syringes and needles (typically 27-30 gauge)
-
A warming device (e.g., heat lamp) to dilate the tail veins
-
A restraint device for rodents
Procedure:
-
Animal Preparation: Place the animal in a restraint device and warm the tail to make the lateral tail veins more visible.
-
Vein Identification: Identify one of the lateral tail veins.
-
Injection: Insert the needle, bevel up, into the vein. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Administration: Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein, and should be withdrawn.
-
Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
Conclusion
While direct in vivo studies on this compound are lacking, the information on its parent compound, dantrolene, provides a solid foundation for initiating research. The protocols outlined in this document offer a starting point for the in vivo administration of this compound in animal models. It is imperative for researchers to conduct preliminary dose-finding and tolerability studies to establish safe and effective dosages for their specific animal model and experimental goals. Careful monitoring and adherence to ethical guidelines are paramount for the successful and humane conduct of these studies.
References
Application Notes and Protocols: The Use of 5-Hydroxy-Dantrolene in Investigating Ryanodine Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-dantrolene is the primary and active metabolite of dantrolene (B1669809), a post-synaptic muscle relaxant used clinically for treating malignant hyperthermia, neuroleptic malignant syndrome, spasticity, and other conditions linked to dysfunctional ryanodine (B192298) receptors (RyRs).[1][2] Like its parent compound, this compound exerts its pharmacological effects by inhibiting calcium release from the sarcoplasmic/endoplasmic reticulum via direct interaction with ryanodine receptors, particularly the RyR1 and RyR3 isoforms.[1][3] While less potent than dantrolene, this compound is a crucial molecule for understanding the full spectrum of dantrolene's activity in vivo and serves as a valuable tool for investigating the structure-function relationship of RyR channels.[4] These application notes provide detailed protocols for utilizing this compound to probe RyR function.
Mechanism of Action
This compound, formed through the hydroxylation of the hydantoin (B18101) ring of dantrolene, modulates the function of RyR channels.[1] It decreases the open probability of the channel, thereby reducing the release of calcium (Ca2+) from intracellular stores.[5] This action is particularly relevant in pathological conditions characterized by "leaky" RyR channels, such as in malignant hyperthermia, where it helps to restore normal intracellular Ca2+ homeostasis.[5][6] The inhibitory effect of dantrolene, and by extension this compound, on RyR1 is dependent on the presence of calmodulin and adenine (B156593) nucleotides.[3][7]
Data Presentation: Quantitative Effects of Dantrolene on Ryanodine Receptor Function
The following table summarizes key quantitative data for dantrolene, the parent compound of this compound. It is important to note that this compound has been shown to be less potent than dantrolene.[4] Therefore, higher concentrations of this compound may be required to achieve similar levels of inhibition.
| Parameter | Receptor Target | Value | Species/Tissue | Experimental Conditions | Reference |
| Ki ([3H]ryanodine binding) | RyR1 | ~150 nM | Pig Skeletal Muscle | In media simulating resting myoplasm. | [8] |
| IC50 (Channel Inhibition) | RyR2 | 0.16 ± 0.03 µM | Sheep | Single-channel recordings in the presence of 100 nM calmodulin. | [7][8] |
| IC50 (Ca2+ Wave Frequency) | RyR2 | 0.42 ± 0.18 µM | Mouse Cardiomyocytes | In the presence of 100 nM calmodulin. | [7][8] |
Signaling Pathway
The diagram below illustrates the role of the ryanodine receptor in excitation-contraction coupling in skeletal muscle and the inhibitory action of this compound.
Experimental Protocols
Muscle Contractility Assay
This protocol assesses the inhibitory effect of this compound on muscle contraction.
Workflow:
Methodology:
-
Muscle Preparation: Isolate a skeletal muscle strip, such as the rat diaphragm, and mount it in an organ bath containing oxygenated physiological saline solution at 37°C.[4]
-
Stimulation: Induce muscle contractions using electrical field stimulation at a set frequency and voltage.
-
Baseline Recording: Record the isometric contraction force using a force transducer connected to a data acquisition system.
-
Drug Application: After obtaining a stable baseline, add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Data Recording: Record the contraction force at each concentration of this compound.
-
Data Analysis: Plot the percentage inhibition of contraction force against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
[3H]Ryanodine Binding Assay
This assay measures the ability of this compound to modulate the binding of [3H]ryanodine to its receptor, which reflects the channel's open state.
Workflow:
Methodology:
-
Membrane Preparation: Isolate sarcoplasmic reticulum (SR) vesicles from skeletal muscle tissue.
-
Binding Reaction: In a reaction buffer, incubate the SR vesicles with a fixed concentration of [3H]ryanodine and a range of concentrations of this compound. Include a control with no this compound and a set for non-specific binding containing a large excess of unlabeled ryanodine.[5]
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.
-
Separation: Separate the bound from free [3H]ryanodine by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters to remove unbound radioactivity and measure the radioactivity retained on the filters using a scintillation counter.[8]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data to determine the inhibitory constant (Ki) of this compound.
Intracellular Ca2+ Imaging
This method directly visualizes the effect of this compound on intracellular Ca2+ dynamics in live cells.
Workflow:
Methodology:
-
Cell Culture and Dye Loading: Culture cells of interest (e.g., primary myotubes or HEK293 cells expressing the desired RyR isoform) on coverslips. Load the cells with a Ca2+-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Imaging: Mount the coverslip on a fluorescence microscope and perfuse with a physiological buffer. Record the baseline fluorescence intensity.
-
Drug Application: Perfuse the cells with a buffer containing this compound for a specified incubation period.
-
Stimulation: Induce Ca2+ release by applying an RyR agonist, such as caffeine or 4-chloro-m-cresol (4-CmC).
-
Image Acquisition: Record the changes in fluorescence intensity over time.
-
Data Analysis: Quantify the fluorescence changes to determine parameters such as the amplitude of the Ca2+ transient, the rate of Ca2+ release, and the frequency of Ca2+ oscillations. Compare these parameters before and after the application of this compound.[5]
Conclusion
This compound, as the primary metabolite of dantrolene, is a key molecule for studying the pharmacology of ryanodine receptors. The protocols outlined above provide a framework for investigating its inhibitory effects on RyR function, which can contribute to a deeper understanding of Ca2+ signaling in health and disease and aid in the development of novel therapeutics targeting RyR channels.
References
- 1. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscle relaxant properties of the identified metabolites of dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: Protocol for Assessing the Effects of 5-Hydroxy-dantrolene on Cytokine Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dantrolene (B1669809) is a skeletal muscle relaxant that functions by inhibiting ryanodine (B192298) receptors (RyRs), which are critical channels for calcium (Ca2+) release from the sarcoplasmic/endoplasmic reticulum.[1][2][3] Its primary active metabolite is 5-Hydroxy-dantrolene.[1][4] Dysregulation of intracellular Ca2+ homeostasis is increasingly recognized as a key factor in the pathology of systemic inflammatory response syndrome (SIRS) and cytokine storms.[5] Excessive Ca2+ release through over-activated RyRs can trigger downstream signaling pathways that lead to the production of pro-inflammatory cytokines.[5]
Studies have demonstrated that dantrolene can suppress the expression and release of several pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[5][6] This suggests a potential immunomodulatory role for dantrolene and its metabolites. By stabilizing intracellular calcium levels, this compound may mitigate excessive inflammatory responses.
This application note provides detailed protocols for assessing the effects of this compound on cytokine expression at both the protein and mRNA levels using common laboratory techniques: ELISA, RT-qPCR, and Flow Cytometry.
Proposed Mechanism of Action
The diagram below illustrates the proposed mechanism by which this compound may inhibit cytokine production. An inflammatory stimulus, such as lipopolysaccharide (LPS), activates cell surface receptors (e.g., TLR4), initiating a signaling cascade that leads to pathological calcium release from the endoplasmic reticulum via ryanodine receptors. This surge in cytosolic calcium contributes to the activation of transcription factors like NF-κB, which in turn drive the expression of pro-inflammatory cytokine genes. This compound, by inhibiting RyRs, is hypothesized to interrupt this cascade, thereby reducing cytokine production.[5][6]
References
- 1. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 3. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Evaluation of Oral Dantrolene in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dantrolene repurposed to treat sepsis or septic shock and COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting 5-Hydroxy-dantrolene LC-MS analysis and peak tailing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 5-Hydroxy-dantrolene, with a particular focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing in this compound Analysis
Peak tailing is a common issue in liquid chromatography that can compromise resolution, sensitivity, and accurate quantification.[1] It is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This guide provides a systematic approach to troubleshooting peak tailing in the analysis of this compound.
Isolating the Problem: All Peaks vs. Specific Peak Tailing
The first step in troubleshooting is to determine if all peaks in your chromatogram are tailing or if the issue is specific to the this compound peak.
-
All Peaks Tailing: This typically indicates a problem with the LC system itself.
-
Specific Peak Tailing (this compound): This is more likely related to the chemical interactions of the analyte with the column or mobile phase.
Below is a troubleshooting workflow to help identify and resolve the cause of peak tailing.
Caption: Troubleshooting workflow for peak tailing in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of peak tailing specifically for this compound?
Peak tailing for this compound, a metabolite of dantrolene, can stem from several factors related to its chemical structure and interaction with the chromatographic system.
-
Secondary Silanol Interactions: this compound contains polar functional groups, including a hydroxyl group and amide functionalities, which can interact with residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18). These interactions can cause a secondary, undesirable retention mechanism, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[3] This can be addressed by diluting the sample or reducing the injection volume.
-
Metal Chelation: Although less common, some compounds can interact with trace metals in the HPLC system (e.g., stainless steel frits and tubing), which can contribute to peak tailing.
Q2: How can I improve the peak shape of this compound?
Several strategies can be employed to mitigate peak tailing for this compound:
-
Mobile Phase Optimization:
-
Adjusting pH: For reversed-phase chromatography, acidifying the mobile phase with a low concentration of formic acid (e.g., 0.1%) is a common starting point. This helps to suppress the ionization of residual silanols on the column and ensures that this compound is in a consistent protonation state.
-
Adding a Buffer: Incorporating a buffer, such as ammonium formate (B1220265) or ammonium acetate, into the mobile phase can help maintain a stable pH and mask silanol interactions, leading to improved peak symmetry.[4]
-
-
Column Selection:
-
Use of End-Capped Columns: Modern, high-purity, end-capped C18 columns are designed to minimize the number of accessible silanol groups, thereby reducing the potential for secondary interactions.
-
Alternative Stationary Phases: If peak tailing persists on a C18 column, consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which may offer different selectivity and reduced silanol interactions.
-
-
System Maintenance:
-
Guard Column: Using a guard column can help protect the analytical column from strongly retained matrix components that can lead to active sites and peak tailing.
-
Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce extra-column band broadening. Ensure all fittings are properly made to avoid dead volumes.
-
Q3: What are the recommended starting LC-MS parameters for this compound analysis?
While a specific, validated method for this compound is not widely published, the following parameters, adapted from methods for the parent drug dantrolene, can serve as a good starting point.
Table 1: Recommended Starting LC-MS Parameters for this compound Analysis
| Parameter | Recommendation | Rationale |
| LC Column | C18, end-capped, ≤ 2.1 mm i.d., < 3 µm particle size | Provides good retention for moderately polar compounds and high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress silanol activity and promote consistent ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity. |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) | A gradient is necessary to elute the analyte and clean the column. |
| Flow Rate | 0.2 - 0.4 mL/min (for 2.1 mm i.d. column) | Appropriate for narrow-bore columns to ensure optimal performance. |
| Column Temp. | 30 - 40 °C | Can improve peak shape and reduce viscosity. |
| Injection Vol. | 1 - 5 µL | Keep the volume low to prevent overload and solvent mismatch effects. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Both modes should be evaluated. Given the presence of the phenolic hydroxyl and amide groups, both are plausible. |
| MS Detection | Multiple Reaction Monitoring (MRM) | For targeted quantification, providing high sensitivity and selectivity. |
Note: These are starting parameters and will likely require optimization for your specific instrument and application.
Experimental Protocols
Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject the reconstituted sample into the LC-MS system.
LC-MS/MS Method
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: ESI Positive and Negative (evaluate both).
-
MRM Transitions: To be determined by infusing a standard of this compound.
Data Presentation
As limited quantitative data for this compound is publicly available, the following table provides the physicochemical properties of the parent compound, dantrolene, and predicted values for this compound. These properties are crucial for understanding its chromatographic behavior.
Table 2: Physicochemical Properties of Dantrolene and this compound
| Property | Dantrolene | This compound (Predicted) | Significance for LC-MS |
| Molecular Weight | 314.25 g/mol [2] | 330.25 g/mol | Essential for mass spectrometer setup. |
| LogP | 1.7[2] | ~1.5 - 2.0 | Indicates hydrophobicity and retention in reversed-phase LC. |
| pKa | ~7.5[2] | Acidic (phenolic OH), Basic (amides) | Influences ionization state and interaction with the stationary phase. |
| Aqueous Solubility | Low | Likely low | Affects sample preparation and choice of injection solvent. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for method development and troubleshooting for this compound analysis, emphasizing the key decision points.
Caption: Logical workflow for LC-MS method development and troubleshooting.
References
Technical Support Center: Stability of 5-Hydroxy-dantrolene in Biological Samples
This technical support center provides guidance on the stability of 5-Hydroxy-dantrolene, the primary active metabolite of dantrolene (B1669809), in biological samples for long-term storage. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the importance of understanding the stability of this compound in biological samples?
Q2: What are the typical biological matrices in which the stability of this compound is assessed?
A2: The stability of this compound is typically evaluated in the biological matrices relevant to the study, which most commonly include human plasma, serum, and urine.[7][8][9] The choice of matrix depends on the specific objectives of the clinical or non-clinical study.
Q3: What are the recommended long-term storage conditions for biological samples containing this compound?
A3: While specific data for this compound is not publicly available in extensive detail, based on general guidelines for bioanalytical method validation and the analysis of dantrolene and its metabolites, long-term storage at -20°C or -80°C is recommended to ensure stability.[7] Freezing samples minimizes enzymatic and chemical degradation over extended periods. For dantrolene, the parent compound, analysis of plasma samples from clinical trials has been successfully conducted, implying that established protocols for frozen storage are effective.[7]
Q4: How long can I store my samples at these temperatures?
A4: The duration of acceptable long-term storage must be determined experimentally through stability studies as part of the bioanalytical method validation. These studies typically involve storing spiked quality control (QC) samples at the intended storage temperature for a period equal to or longer than the expected duration of sample storage in a study. The concentration of the analyte is then measured at various time points and compared to the baseline to assess for any degradation.
Q5: What other stability assessments are important besides long-term storage?
A5: In addition to long-term stability, bioanalytical method validation guidelines from the FDA and EMA recommend evaluating the following stability aspects:
-
Freeze-Thaw Stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing. This is important for samples that may be accessed multiple times.
-
Bench-Top Stability: Determines the stability of the analyte in the biological matrix at room temperature for a period that simulates the sample handling process.
-
Autosampler Stability: Evaluates the stability of the processed samples in the autosampler of the analytical instrument.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or inconsistent this compound concentrations in stored samples. | Analyte degradation due to improper storage temperature. | Ensure samples are consistently stored at or below -20°C, with -80°C being preferable for very long-term storage. Use a temperature-monitored freezer and avoid frequent temperature fluctuations. |
| Repeated freeze-thaw cycles. | Aliquot samples into smaller volumes upon collection to avoid the need for repeated thawing of the entire sample. | |
| Sample exposure to room temperature for extended periods before processing or freezing. | Process and freeze samples as quickly as possible after collection. Keep samples on ice during handling. | |
| High variability in results between replicate analyses of the same sample. | Inconsistent sample thawing procedure. | Thaw samples consistently, for example, in a water bath at a controlled temperature or at room temperature for a standardized duration. Ensure the sample is thoroughly mixed after thawing and before extraction. |
| Analyte instability in the processed sample (e.g., in the autosampler). | Verify the autosampler stability of this compound in the specific solvent used for reconstitution as part of the method validation. If instability is observed, minimize the run time or use a cooled autosampler. | |
| Interference peaks observed in the chromatogram. | Formation of degradation products. | Develop a stability-indicating analytical method (e.g., LC-MS/MS) that can resolve this compound from its potential degradation products.[8] |
| Matrix effects. | As part of the method validation, thoroughly investigate potential matrix effects from different sources of the biological matrix. The bioanalytical method for dantrolene and 5-hydroxydantrolene (B195765) used in the Ryanodex® NDA submission was noted to have examined the matrix effect, with special consideration of hemolysis in plasma samples.[7] |
Experimental Protocols
While a specific, detailed public protocol for the long-term stability assessment of this compound is not available, the following provides a general methodology based on FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4]
Objective: To assess the long-term stability of this compound in a specific biological matrix (e.g., human plasma) at intended storage temperatures (e.g., -20°C and -80°C).
Materials:
-
Blank, validated biological matrix (e.g., human plasma) from at least six different sources.
-
Certified reference standard of this compound.
-
Validated bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound.
Procedure:
-
Preparation of Quality Control (QC) Samples:
-
Prepare stock solutions of this compound in an appropriate solvent.
-
Spike the blank biological matrix with the stock solution to prepare low and high concentration QC samples. The concentrations should be within the validated range of the analytical method.
-
-
Baseline Analysis:
-
Analyze a set of freshly prepared low and high QC samples (n≥3) to establish the baseline (time zero) concentration.
-
-
Storage:
-
Aliquot the remaining QC samples into appropriate storage tubes.
-
Store the aliquots at the intended long-term storage temperatures (e.g., -20°C and -80°C).
-
-
Stability Testing at Different Time Points:
-
At predefined time intervals (e.g., 1, 3, 6, 12 months), retrieve a set of low and high QC samples from each storage temperature.
-
Allow the samples to thaw completely under controlled conditions.
-
Process and analyze the samples using the validated bioanalytical method.
-
-
Data Analysis:
-
Calculate the mean concentration of the stability samples at each time point.
-
Compare the mean concentration of the stored QC samples to the baseline concentrations.
-
The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the baseline concentration.
-
Data Presentation:
Table 1: Long-Term Stability of this compound in Human Plasma at -20°C
| Storage Duration | QC Level | Mean Concentration (ng/mL) ± SD (n=3) | % Recovery vs. Baseline | Pass/Fail |
| Baseline (T=0) | Low QC | [Value] | 100% | - |
| High QC | [Value] | 100% | - | |
| 1 Month | Low QC | [Value] | [Value] | [Value] |
| High QC | [Value] | [Value] | [Value] | |
| 3 Months | Low QC | [Value] | [Value] | [Value] |
| High QC | [Value] | [Value] | [Value] | |
| 6 Months | Low QC | [Value] | [Value] | [Value] |
| High QC | [Value] | [Value] | [Value] | |
| 12 Months | Low QC | [Value] | [Value] | [Value] |
| High QC | [Value] | [Value] | [Value] |
Table 2: Long-Term Stability of this compound in Human Plasma at -80°C
| Storage Duration | QC Level | Mean Concentration (ng/mL) ± SD (n=3) | % Recovery vs. Baseline | Pass/Fail |
| Baseline (T=0) | Low QC | [Value] | 100% | - |
| High QC | [Value] | 100% | - | |
| 1 Month | Low QC | [Value] | [Value] | [Value] |
| High QC | [Value] | [Value] | [Value] | |
| 3 Months | Low QC | [Value] | [Value] | [Value] |
| High QC | [Value] | [Value] | [Value] | |
| 6 Months | Low QC | [Value] | [Value] | [Value] |
| High QC | [Value] | [Value] | [Value] | |
| 12 Months | Low QC | [Value] | [Value] | [Value] |
| High QC | [Value] | [Value] | [Value] |
Note: The values in the tables are placeholders and should be replaced with actual experimental data.
Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. hhs.gov [hhs.gov]
- 5. id-eptri.eu [id-eptri.eu]
- 6. fda.gov [fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 9. Dantrolene sodium: urinary metabolites and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity 5-Hydroxy-dantrolene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity 5-Hydroxy-dantrolene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete hydrolysis of the starting hydantoin (B18101); Ineffective condensation reaction; Degradation of starting materials or product. | Ensure complete hydrolysis by monitoring the reaction with TLC. Optimize condensation reaction conditions (catalyst, temperature, reaction time). Use fresh, high-purity starting materials. |
| Product Contaminated with Starting Materials | Incomplete reaction; Inefficient purification. | Increase reaction time or temperature. Optimize the purification method (e.g., recrystallization solvent system, chromatography conditions). |
| Presence of Colored Impurities | Formation of nitro-aromatic byproducts or degradation products. | Use a charcoal treatment during recrystallization. Employ column chromatography with a suitable solvent gradient for separation. |
| Product Degradation During Workup or Purification | Exposure to strong acids, bases, or high temperatures.[1][2] | Maintain a neutral pH during workup and purification. Avoid excessive heat; use a rotary evaporator at low temperatures.[1][2] |
| Difficulty in Isolating the Product | High solubility of the product in the reaction solvent. | After the reaction, concentrate the solvent and attempt precipitation by adding a non-polar co-solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible synthetic approach involves the condensation of 1-amino-5-hydroxyhydantoin with 5-(4-nitrophenyl)-2-furaldehyde (B1293686). The key challenge lies in the preparation and stability of the 1-amino-5-hydroxyhydantoin intermediate.
Q2: What are the most common impurities encountered in the synthesis of this compound?
A2: Common impurities may include unreacted 5-(4-nitrophenyl)-2-furaldehyde, unreacted 1-aminohydantoin (B1197227), and various side-products arising from the degradation of the desired product.[1][2] The table below summarizes potential impurities.
| Impurity | Source | Method of Detection |
| 5-(4-nitrophenyl)-2-furaldehyde | Unreacted starting material | HPLC, TLC |
| 1-Aminohydantoin | Unreacted starting material | HPLC, TLC |
| Dantrolene | Potential byproduct if the starting hydantoin is not hydroxylated | HPLC, MS |
| Azomethine cleavage products | Degradation of this compound[1][2] | HPLC, MS |
Q3: What are the recommended purification techniques for obtaining high-purity this compound?
A3: A combination of techniques is often necessary. Initial purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water, DMF/water). For achieving high purity (>99%), column chromatography on silica (B1680970) gel is recommended.
Q4: What are the optimal storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Given the potential for hydrolysis, exposure to moisture should be minimized.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate (B1210297) and hexane. For HPLC, a C18 column with a gradient of acetonitrile (B52724) and water is a good starting point.[1]
Experimental Protocols
Synthesis of 1-Amino-5-hydroxyhydantoin (Hypothetical)
-
To a solution of 1-aminohydantoin (1 eq.) in a suitable solvent (e.g., acetic acid), add a hydroxylating agent (e.g., lead tetraacetate) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of this compound
-
Dissolve 1-amino-5-hydroxyhydantoin (1 eq.) and 5-(4-nitrophenyl)-2-furaldehyde (1 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid).
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Filter the solid product and wash with cold ethanol to remove unreacted starting materials.
-
For higher purity, recrystallize the crude product from a suitable solvent system or purify by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logical flowchart.
References
Technical Support Center: Enhancing Detection Sensitivity of 5-Hydroxy-dantrolene in Biofluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the detection sensitivity of 5-Hydroxy-dantrolene in various biofluids.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in biofluids?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of this compound in biological matrices such as plasma and urine.[1][2][3] This technique offers low limits of detection, often reaching the picogram-per-milliliter range, and high specificity by monitoring unique precursor-to-product ion transitions.
Q2: What are the key sample preparation techniques to enhance the sensitivity of this compound detection?
A2: Effective sample preparation is crucial for enhancing detection sensitivity by removing interfering matrix components and concentrating the analyte. The most common techniques include:
-
Liquid-Liquid Extraction (LLE): This method is effective for separating this compound from the aqueous biofluid matrix into an organic solvent.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to LLE, leading to reduced matrix effects and improved sensitivity.
-
Protein Precipitation (PPT): While a simpler and faster technique, PPT may result in a less clean sample compared to LLE or SPE, potentially leading to more significant matrix effects.
The choice of technique depends on the specific biofluid and the required level of sensitivity.
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the biofluid, can significantly impact accuracy and sensitivity.[4][5][6] To minimize these effects:
-
Optimize Chromatographic Separation: Ensure baseline separation of this compound from endogenous matrix components.
-
Use an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects.
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE to remove interfering substances.[4]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[4]
Q4: What is the primary mechanism of action of dantrolene (B1669809) and its metabolite, this compound?
A4: Dantrolene and its active metabolite, this compound, act as muscle relaxants by inhibiting the release of calcium ions (Ca2+) from the sarcoplasmic reticulum in skeletal muscle cells.[7][8][9] They achieve this by binding to and modulating the ryanodine (B192298) receptor (RyR), primarily the RyR1 isoform, which is the calcium release channel of the sarcoplasmic reticulum.[7][10] This action reduces the availability of intracellular calcium required for muscle contraction.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Low or No Signal/Sensitivity
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction Recovery | - Optimize the extraction solvent and pH for LLE. - Evaluate different SPE sorbents and elution solvents. - Ensure complete evaporation and reconstitution of the sample extract. |
| Ion Suppression from Matrix Effects | - Improve sample cleanup using SPE or a more selective LLE protocol. - Adjust the chromatographic method to separate the analyte from the interfering matrix components. - Dilute the sample if the sensitivity of the instrument allows.[4] |
| Suboptimal Mass Spectrometer Settings | - Perform a full scan and product ion scan to confirm the precursor and product ions for this compound. - Optimize cone voltage/declustering potential and collision energy for the specific instrument. |
| Degradation of Analyte | - Ensure proper sample storage conditions (e.g., -80°C). - Minimize freeze-thaw cycles. - Investigate the stability of this compound in the biofluid and during the analytical process. |
Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Degradation | - Flush the column with a strong solvent. - If the problem persists, replace the column. - Use a guard column to protect the analytical column. |
| Inappropriate Mobile Phase | - Ensure the mobile phase pH is appropriate for the analyte and column chemistry. - Check for mobile phase precipitation and filter if necessary. |
| Injection of Sample in a Strong Solvent | - The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Secondary Interactions with Column | - Add a small amount of a competing agent (e.g., triethylamine (B128534) for basic compounds) to the mobile phase to reduce peak tailing. |
High Background Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Solvents | - Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases daily. |
| Contaminated LC System | - Flush the entire LC system, including the injector and tubing, with a strong solvent. |
| Interference from the Biological Matrix | - Improve the sample cleanup procedure to remove more of the endogenous matrix components. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of dantrolene and this compound.
Table 1: Lower Limits of Quantification (LLOQ) for this compound
| Biofluid | Analytical Method | LLOQ (ng/mL) | Reference |
| Dog Plasma | LC-MS/MS | 10 | [11] |
Table 2: Recovery of Dantrolene and this compound from Plasma
| Analyte | Extraction Method | Recovery (%) | Reference |
| Dantrolene | Not Specified | >60 | [11] |
| This compound | Not Specified | >60 | [11] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 500 µL of plasma sample, add an appropriate amount of internal standard (e.g., stable isotope-labeled this compound).
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 3 mL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex to dissolve the residue.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This is an example of LC-MS/MS conditions and should be adapted for your instrument.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
Visualizations
Caption: Mechanism of action of dantrolene and this compound.
Caption: A typical bioanalytical workflow for this compound.
References
- 1. Pharmacokinetics of Dantrolene in the Plasma Exchange Treatment of Malignant Hyperthermia in a 14-Year-Old Chinese Boy: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and metabolism of dantrolene in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 8. Muscle relaxant - Wikipedia [en.wikipedia.org]
- 9. Dantrolene-sodium - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Evaluation of Oral Dantrolene in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Hydroxy-dantrolene Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the mass spectrometric analysis of 5-Hydroxy-dantrolene.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification. In complex biological matrices like plasma or urine, components such as phospholipids, salts, and endogenous metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.
Q2: How can I determine if matrix effects are impacting my results?
A2: A common method to assess matrix effects is the post-extraction spike experiment. This involves comparing the signal response of this compound in a neat solution to its response when spiked into a blank matrix extract that has undergone the sample preparation process. A significant difference in signal intensity indicates the presence of matrix effects. Another technique is post-column infusion, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A dip or rise in the baseline signal upon injection of a blank matrix extract reveals the retention time regions where ion suppression or enhancement occurs.
Q3: What is a suitable internal standard (IS) for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. For this compound, This compound-d4 is a commercially available and suitable choice. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variations and improving the precision and accuracy of quantification.
Troubleshooting Guide
Issue 1: Poor Signal or No Peak for this compound
This is a common issue that can be attributed to several factors, from sample preparation to instrument settings.
Troubleshooting Workflow:
Technical Support Center: Optimizing Buffer pH for 5-Hydroxy-dantrolene Stability in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of 5-Hydroxy-dantrolene in solution by optimizing buffer pH. The following information is based on studies of the closely related parent compound, dantrolene (B1669809), and general principles of phenolic compound stability. It is recommended to perform specific stability studies for this compound for your experimental conditions.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the stability of this compound in solution.
Q1: My this compound solution appears cloudy or shows precipitation over time. What is the likely cause?
A1: Precipitation is likely due to the poor aqueous solubility of this compound, which can be influenced by the pH of the solution. Based on its parent compound dantrolene, solubility may be enhanced at a higher pH; however, this can compromise stability. For experimental purposes, it is recommended to first dissolve this compound in an organic solvent like DMSO or DMF before diluting it with the desired aqueous buffer.
Q2: I am observing a progressive loss of activity of my this compound solution. What could be the reason?
A2: The loss of activity is most likely due to the chemical degradation of the molecule. The stability of the parent compound, dantrolene, is highly pH-dependent, and it is reasonable to assume a similar characteristic for this compound. Dantrolene exhibits maximum stability at a physiological pH of 7.4.[1][2][3][4] Degradation is accelerated in both acidic (pH below 4.6) and alkaline (pH above 8.0) conditions.[2] Therefore, preparing fresh solutions and storing them appropriately is crucial. For long-term storage, keeping the compound as a solid at -20°C is advisable.[2]
Q3: What is the optimal buffer pH to ensure the stability of this compound during my experiments?
A3: Based on extensive studies on dantrolene, a buffer with a pH of 7.4 provides the greatest stability.[1][2][3][4][5][6] It is strongly recommended to conduct experiments at or near this pH to minimize degradation and ensure the reproducibility of your results.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products of this compound are not detailed in the provided literature, we can infer the degradation pathways from its parent compound, dantrolene. Dantrolene degrades into two primary products: Compound C is formed under acidic conditions through the hydrolysis of the imine linkage, and Compound B is formed in alkaline conditions via the opening of the hydantoin (B18101) ring.[2][4][5] It is plausible that this compound follows similar degradation routes.
Q5: How should I prepare my buffer solutions to study the pH-dependent stability of this compound?
A5: You can prepare a series of aqueous buffer solutions covering a range of pH values (e.g., 1.2, 2.2, 4.6, 6.6, 7.4, 8.0, and 9.5).[4] It is important to measure the final pH of the buffer after all components have been added.
Data on pH-Dependent Stability of Dantrolene
The stability of dantrolene, the parent compound of this compound, has been investigated across various pH values. The degradation follows pseudo-first-order kinetics. The table below summarizes the observed pseudo-first-order degradation rate constants (kobs) for dantrolene at 35°C. This data can serve as a valuable reference for designing stability studies for this compound.
| pH | Observed Degradation Rate Constant (kobs) (min⁻¹) |
| 1.2 | 0.0018 |
| 2.2 | 0.0009 |
| 4.6 | 0.0004 |
| 7.4 | 0.0002 |
| 9.5 | 0.0012 |
| Data derived from studies on the kinetics of dantrolene degradation. Maximum stability is observed at pH 7.4.[5] |
Experimental Protocols
Protocol for Determining the Optimal Buffer pH for this compound Stability
This protocol outlines a method to determine the pH-dependent stability of this compound in aqueous solutions.
1. Materials:
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
A series of aqueous buffer solutions with varying pH values (e.g., pH 1.2, 2.2, 4.6, 7.4, 9.5)
-
UPLC or HPLC system with a PDA or UV detector
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in DMF or DMSO (e.g., 100 µg/mL).
-
Dilute the stock solution with the respective pH buffer solutions to a final concentration suitable for your analytical method (e.g., 2 µg/mL).[1][2]
3. Kinetic Study:
-
Incubate the prepared this compound solutions at a constant temperature (e.g., 37°C).[1][2]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the samples.
-
Immediately quench the degradation reaction by freezing the samples at -85°C if analysis is not performed immediately.[1]
-
Analyze the concentration of the remaining this compound using a validated UPLC or HPLC method.
4. UPLC/HPLC Method Parameters (based on dantrolene analysis):
-
Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., 2.0 mM sodium acetate (B1210297) at pH 4.5).[1][6]
-
Detection Wavelength: A suitable wavelength for this compound (for dantrolene, 375 nm is used).[1][6]
5. Data Analysis:
-
Plot the natural logarithm of the remaining this compound concentration versus time for each pH value.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order degradation rate constant (-k).
-
Compare the rate constants at different pH values to determine the pH at which the degradation rate is lowest (i.e., maximum stability).
Visualizations
The following diagrams illustrate key concepts and workflows related to optimizing buffer pH for this compound stability.
Caption: Logical relationship between pH and this compound stability.
References
- 1. paperso.journal7publish.com [paperso.journal7publish.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 4. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 5-Hydroxy-dantrolene In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding of 5-Hydroxy-dantrolene in in vitro experiments.
Troubleshooting Guides
This section offers step-by-step guidance for resolving common issues encountered during experiments with this compound.
Issue 1: High Background Signal or Poor Signal-to-Noise Ratio
-
Possible Cause: Non-specific binding of this compound to microplate wells, membranes, or other surfaces. Due to its hydrophobic nature, this compound can adhere to plastic and protein surfaces, leading to elevated background readings.
-
Troubleshooting Protocol:
-
Select Appropriate Labware:
-
Use low-binding microplates.
-
For Western blotting, consider using PVDF membranes, as nitrocellulose can sometimes contribute to higher background with hydrophobic compounds.
-
-
Optimize Blocking Steps:
-
Increase the concentration of the blocking agent.
-
Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).[1]
-
Test different blocking agents. A comparison of common blockers is provided in Table 1.
-
-
Incorporate Surfactants:
-
Issue 2: Inconsistent or Irreproducible Results
-
Possible Cause: Aggregation of this compound in aqueous buffers. Like its parent compound, dantrolene (B1669809), this compound has poor aqueous solubility, which can lead to the formation of aggregates that non-specifically inhibit enzymes or interfere with cellular processes.
-
Troubleshooting Protocol:
-
Solubility Assessment:
-
Visually inspect your this compound working solutions for any signs of precipitation or cloudiness.
-
Perform a serial dilution and measure the absorbance spectrum to check for light scattering, which can indicate aggregation.
-
-
Detergent Addition to Assay Buffer:
-
Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer. This can help to keep the compound solubilized and prevent the formation of aggregates.
-
-
Sonication:
-
Briefly sonicate your stock and working solutions of this compound before use to help break up any potential aggregates.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound that contribute to non-specific binding?
A1: While specific data for this compound is limited, its parent compound, dantrolene, is known to be highly lipophilic and poorly soluble in water.[4] It is reasonable to infer that this compound shares these characteristics. Hydrophobic compounds tend to interact non-specifically with plastic surfaces and proteins through hydrophobic interactions, leading to non-specific binding.
Q2: What are the recommended blocking agents to prevent non-specific binding of this compound?
A2: The choice of blocking agent can be assay-dependent. Commonly used and effective blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[1] It is recommended to empirically test different blocking agents and concentrations to determine the most effective one for your specific assay.
Q3: How can I optimize my assay buffer to minimize non-specific binding of this compound?
A3: Buffer optimization is a critical step. Consider the following adjustments:
-
pH: The stability of dantrolene is pH-dependent, with maximum stability observed around pH 7.4. Maintaining a physiological pH is a good starting point.
-
Salt Concentration: Increasing the ionic strength of your buffer by adding salts like NaCl can help to reduce non-specific electrostatic interactions.
-
Additives: As mentioned in the troubleshooting guide, the inclusion of non-ionic surfactants (e.g., Tween-20) and blocking proteins (e.g., BSA) can significantly reduce non-specific binding.
Quantitative Data Summary
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Highly purified, consistent blocking effect. | Can have lot-to-lot variability, potential for cross-reactivity with some antibodies. |
| Non-fat Dry Milk | 1-5% | Inexpensive and readily available. | Can contain phosphoproteins that may interfere with phospho-specific antibody detection. May also contain biotin, which can interfere with avidin-biotin systems. |
| Casein | 1-3% | Effective protein-based blocker. | Can also contain phosphoproteins. |
| Normal Serum | 5-10% | Can be very effective in reducing background from non-specific antibody binding. | Must be from the same species as the secondary antibody to avoid cross-reactivity. |
Experimental Protocols
Protocol 1: General Assay Protocol to Minimize Non-specific Binding of this compound in a Cell-Based Assay
-
Plate Seeding: Seed cells in a low-binding 96-well plate at the desired density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in assay medium containing 0.1% BSA and 0.01% Tween-20. Ensure the final DMSO concentration is below 0.5%.
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO, BSA, and Tween-20).
-
-
Incubation: Incubate the plate for the desired treatment duration.
-
Assay Readout: Proceed with your specific assay protocol (e.g., viability assay, reporter gene assay).
-
Data Analysis: Subtract the background signal from a "no-cell" control containing the highest concentration of this compound to correct for any compound interference with the assay readout.
Visualizations
Caption: Experimental workflow for a cell-based assay with this compound.
Caption: Mechanism of non-specific binding and mitigation strategies.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of 5-Hydroxy-dantrolene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of 5-Hydroxy-dantrolene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo bioavailability of this compound?
A1: this compound, the major metabolite of dantrolene (B1669809), likely shares its parent drug's characteristic of poor aqueous solubility.[1][2] This low solubility can significantly limit its dissolution in the gastrointestinal tract, leading to poor absorption and low oral bioavailability. Additionally, it may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[3]
Q2: What formulation strategies can be employed to enhance the solubility and dissolution of this compound?
A2: Several formulation strategies can be explored:
-
Micronization and Nanoparticle Formulations: Reducing the particle size to the micro or nano-scale increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.[4][5] Technologies such as milling, high-pressure homogenization, and precipitation can be used to create nanoparticles.
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can create an amorphous solid dispersion.[6] This amorphous form has higher energy and, consequently, greater aqueous solubility and a faster dissolution rate compared to the crystalline form.
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS), microemulsions, or liposomes can improve its solubilization in the gastrointestinal fluids and facilitate its absorption.[4][7]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility and dissolution.[1][3]
Q3: Can a prodrug approach be beneficial for improving this compound bioavailability?
A3: Yes, a prodrug strategy is a viable approach.[8][9][10] By chemically modifying the 5-hydroxy group or other functional moieties, it's possible to create a more soluble or permeable prodrug that, after absorption, is converted in vivo to the active this compound.[11] This can help overcome solubility limitations and potentially bypass first-pass metabolism.
Q4: How can I assess the in vivo bioavailability of my this compound formulation?
A4: In vivo bioavailability is typically assessed in animal models (e.g., rats, dogs) by administering the formulation and a reference solution (usually an intravenous dose) and then collecting blood samples at various time points.[12][13][14] The plasma concentrations of this compound are then determined using a validated analytical method like LC-MS/MS.[13][15] Key pharmacokinetic parameters such as the Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) are calculated to determine the extent and rate of absorption.[16]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentrations of this compound. | Poor oral bioavailability due to low solubility and/or rapid first-pass metabolism. | 1. Formulation Optimization: Employ solubility enhancement techniques such as nanoparticle formulation, solid dispersion, or cyclodextrin complexation. 2. Prodrug Strategy: Synthesize a more soluble or permeable prodrug of this compound. |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution and absorption from the formulation. Differences in individual animal metabolism. | 1. Improve Formulation Robustness: Utilize formulations that are less dependent on gastrointestinal conditions (e.g., SEDDS). 2. Increase Sample Size: Use a larger number of animals to account for biological variability. |
| Precipitation of the compound in the formulation upon storage. | The formulation is thermodynamically unstable, leading to the crystallization of the amorphous drug. | 1. Incorporate Precipitation Inhibitors: Add polymers to the solid dispersion to inhibit recrystallization. 2. Optimize Lipid Formulation: Adjust the components of the lipid-based system to ensure the drug remains solubilized. |
| Unexpected toxicity or adverse effects in animal studies. | High local concentration of the drug in the GI tract due to poor solubility, or toxicity of the excipients used in the formulation. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to identify a safe and effective dose. 2. Excipient Toxicity Screen: Ensure all formulation components are well-tolerated at the intended concentrations. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following Oral Administration of Different Formulations in Rats (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 ± 15 | 4.0 ± 1.0 | 350 ± 90 | 100 |
| Micronized Suspension | 120 ± 30 | 2.5 ± 0.8 | 980 ± 210 | 280 |
| Nanoparticle Formulation | 350 ± 75 | 1.5 ± 0.5 | 2800 ± 550 | 800 |
| Solid Dispersion | 280 ± 60 | 2.0 ± 0.7 | 2100 ± 480 | 600 |
| SEDDS Formulation | 450 ± 95 | 1.0 ± 0.4 | 3500 ± 720 | 1000 |
| Cyclodextrin Complex | 200 ± 45 | 2.0 ± 0.6 | 1600 ± 350 | 457 |
| Prodrug Formulation | 600 ± 120 | 1.2 ± 0.3 | 4800 ± 950 | 1371 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoparticle Formulation by High-Pressure Homogenization
-
Preparation of the Pre-suspension:
-
Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Stir the mixture with a magnetic stirrer for 30 minutes to ensure uniform wetting of the drug particles.
-
-
High-Shear Mixing:
-
Homogenize the pre-suspension using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 15 minutes to reduce the particle size to the low micrometer range.
-
-
High-Pressure Homogenization:
-
Process the resulting suspension through a high-pressure homogenizer.
-
Homogenize at 500 bar for 5 cycles, followed by 1500 bar for 20 cycles.
-
Keep the temperature of the homogenizer outlet at approximately 4°C using a cooling bath to prevent overheating.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Determine the drug content using a validated HPLC method.
-
Protocol 2: In Vivo Bioavailability Study in Sprague-Dawley Rats
-
Animal Acclimatization and Grouping:
-
Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week before the experiment.
-
Divide the rats into groups (n=6 per group) for each formulation to be tested and an intravenous (IV) reference group.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
For oral administration, administer the formulations via oral gavage at a dose of 10 mg/kg.
-
For the IV group, administer a 1 mg/kg solution of this compound via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at pre-dose (0 hr) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect the blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge and inject the supernatant into the LC-MS/MS system.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Calculate the relative bioavailability compared to the control formulation.
-
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Hypothetical metabolic activation of a this compound prodrug.
Caption: Experimental workflow for an in vivo bioavailability study.
References
- 1. A novel rapid formulation of intravenous dantrolene: Preclinical assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.pedsanesthesia.org [www2.pedsanesthesia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition [mdpi.com]
- 7. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 8. scitechnol.com [scitechnol.com]
- 9. Prodrug Strategies for Critical Drug Developability Issues: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 11. Prodrug strategies for antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of intravenously administered dantrolene and its 5-hydroxy metabolite in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. madbarn.com [madbarn.com]
- 14. researchgate.net [researchgate.net]
- 15. rmtcnet.com [rmtcnet.com]
- 16. fda.gov [fda.gov]
Validation & Comparative
Comparative Analysis of 5-Hydroxy-dantrolene and Dantrolene Activity
A comprehensive review of the pharmacological and functional differences between dantrolene (B1669809) and its primary active metabolite, 5-Hydroxy-dantrolene, for researchers and drug development professionals.
Dantrolene is a post-synaptic muscle relaxant clinically used in the management of spasticity and malignant hyperthermia. Its therapeutic effects are primarily attributed to its ability to inhibit calcium release from the sarcoplasmic reticulum in skeletal muscle. Following administration, dantrolene is metabolized in the liver to its major and pharmacologically active metabolite, this compound. This guide provides a detailed comparative study of the activities of dantrolene and this compound, supported by available experimental data.
Mechanism of Action: Inhibition of Ryanodine (B192298) Receptors
Both dantrolene and its metabolite, this compound, exert their muscle relaxant effects by modulating the function of ryanodine receptors (RyRs), the primary calcium release channels in the sarcoplasmic reticulum. By binding to these receptors, specifically the RyR1 and RyR3 isoforms, they decrease the open probability of the channel, thereby reducing the release of calcium into the cytoplasm, which is essential for muscle contraction.[1][2] This action effectively uncouples muscle excitation and contraction.
Comparative Pharmacokinetics
Studies in various animal models and humans have consistently shown that this compound is the principal metabolite of dantrolene. Pharmacokinetic analyses reveal that after oral administration, this compound can reach plasma concentrations that are approximately twice as high as the parent drug.[3] However, the half-life of 5-hydroxydantrolene (B195765) has been reported to be shorter than that of dantrolene.[4]
| Parameter | Dantrolene | This compound | Species | Reference |
| Peak Plasma Concentration (Cmax) | Lower | Higher (approx. 2x) | Horse | [3] |
| Time to Peak (Tmax) | ~4-6 hours | ~4-6 hours | Horse | [3] |
| Half-life (t1/2) | Longer | Shorter | Dog | [4] |
Comparative Potency: In Vitro and In Vivo Evidence
Direct comparative studies on the muscle relaxant properties of dantrolene and this compound have demonstrated a key difference in their potency.
Muscle Contraction Inhibition
An in vivo study on the rat gastrocnemius muscle and an in vitro study using isolated rat diaphragm strips both concluded that This compound is less potent than dantrolene in inhibiting muscle contractions. Both compounds exhibited a dose-dependent inhibitory effect.[5]
| Compound | Potency | Model | Reference |
| Dantrolene | More Potent | In vivo (rat gastrocnemius), In vitro (rat diaphragm) | [5] |
| This compound | Less Potent | In vivo (rat gastrocnemius), In vitro (rat diaphragm) | [5] |
Ryanodine Receptor Binding and Calcium Release Inhibition
Quantitative data on the binding affinity of this compound to ryanodine receptors and its direct inhibitory effect on calcium release are currently lacking in published literature. For dantrolene, the inhibitory constant (Ki) for [3H]ryanodine binding to RyR1 has been reported to be approximately 150 nM.[1] Further research is required to determine the corresponding value for this compound to enable a direct comparison of their activity at the molecular target.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
[³H]-Ryanodine Binding Assay
This assay is used to determine the binding affinity of a compound to the ryanodine receptor.
Objective: To quantify the binding affinity (Ki) of dantrolene and this compound to RyR1.
Methodology:
-
Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Isolate SR vesicles from skeletal muscle tissue (e.g., rabbit or pig) through differential centrifugation.
-
Binding Incubation: Incubate the SR vesicles with a fixed concentration of [³H]-ryanodine and varying concentrations of the test compound (dantrolene or this compound) in a suitable binding buffer.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the SR vesicles (with bound [³H]-ryanodine) from the unbound ligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine) from the total binding. Calculate the Ki value using competitive binding analysis.
Intracellular Calcium Release Assay
This assay measures the ability of a compound to inhibit the release of calcium from intracellular stores.
Objective: To determine the half-maximal inhibitory concentration (IC50) of dantrolene and this compound on intracellular calcium release.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., myotubes or HEK293 cells expressing RyR1) in multi-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Incubate the cells with varying concentrations of the test compound (dantrolene or this compound).
-
Stimulation: Induce calcium release using a stimulant such as caffeine (B1668208) or a potassium solution.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Data Analysis: Calculate the inhibition of calcium release for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The available evidence indicates that this compound is the major, pharmacologically active metabolite of dantrolene. While both compounds share the same mechanism of action by inhibiting ryanodine receptors, dantrolene is a more potent muscle relaxant than this compound .[5] The higher plasma concentrations of this compound observed in pharmacokinetic studies may partially compensate for its lower potency, contributing to the overall therapeutic effect of dantrolene administration.
Further research is warranted to quantify the binding affinity and calcium release inhibition of this compound to provide a more complete and quantitative comparison with its parent compound. Such data would be invaluable for a deeper understanding of the pharmacology of dantrolene and for the development of future muscle relaxants with improved therapeutic profiles.
References
- 1. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of intravenously administered dantrolene and its 5-hydroxy metabolite in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel rapid formulation of intravenous dantrolene (NPJ5008) versus standard dantrolene (Dantrium®): A clinical part-randomised phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Dantrolene Analysis: A Comparative Guide to Immunoassays and Chromatographic Methods
For researchers, scientists, and drug development professionals engaged in the study of dantrolene (B1669809), a peripherally acting muscle relaxant, and its primary metabolite, 5-hydroxy-dantrolene, the choice of analytical methodology is critical for accurate quantification in biological matrices. This guide provides a comprehensive comparison of available analytical techniques, with a focus on the potential cross-reactivity of immunoassays and the superior specificity of chromatographic methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Dantrolene is metabolized in the liver to this compound, a pharmacologically active metabolite. Therefore, the ability to distinguish between the parent drug and its metabolite is paramount for accurate pharmacokinetic and pharmacodynamic studies. While immunoassays offer a rapid and high-throughput screening approach, their inherent potential for cross-reactivity with structurally similar compounds, such as metabolites, can lead to inaccurate results. In contrast, chromatographic methods, particularly LC-MS/MS, provide the high specificity and sensitivity required for the simultaneous and accurate quantification of both dantrolene and this compound.
Immunoassays: A Screening Tool with Unverified Specificity
Several manufacturers offer ELISA kits for the detection of dantrolene. These assays are designed for qualitative or semi-quantitative screening of the drug in various biological samples. However, a significant limitation of these commercially available kits is the lack of publicly accessible data regarding their cross-reactivity with this compound. Without this crucial information, the use of such immunoassays for quantitative analysis is not recommended, as any detected signal could represent a combination of the parent drug and its active metabolite, leading to an overestimation of dantrolene concentrations.
Key Considerations for Dantrolene Immunoassays:
-
Cross-Reactivity Data: The absence of documented cross-reactivity data with this compound is a major drawback.
-
Application: Best suited for initial, qualitative screening purposes rather than precise quantitative measurements.
-
Confirmation: Positive results from an immunoassay should always be confirmed by a more specific method like LC-MS/MS.
Chromatographic Methods: The Gold Standard for Specific Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the simultaneous quantification of dantrolene and this compound in biological matrices such as plasma.[1] This technique offers exceptional sensitivity and specificity, allowing for the precise measurement of each compound, even in complex biological samples. Several validated LC-MS/MS and High-Performance Liquid Chromatography (HPLC) methods have been reported in the scientific literature.[2][3]
Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods used for the quantification of dantrolene and this compound. It is important to note the absence of performance data for immunoassays due to the lack of available information on their cross-reactivity.
| Method | Analyte(s) | Matrix | Lower Limit of Quantification (LLOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| Immunoassay (ELISA) | Dantrolene | Plasma, Urine | Data not available | Data not available | High throughput, rapid screening | Unknown cross-reactivity with this compound, potential for inaccurate quantification |
| HPLC-UV | Dantrolene & this compound | Plasma | ~10 ng/mL | 10 - 1000 ng/mL | Good specificity, widely available | Lower sensitivity compared to LC-MS/MS |
| LC-MS/MS | Dantrolene & this compound | Plasma | 0.5 - 1 ng/mL | 1 - 2000 ng/mL | High sensitivity and specificity, simultaneous quantification | Requires specialized equipment and expertise |
Experimental Protocols
Validated LC-MS/MS Method for Simultaneous Quantification of Dantrolene and this compound in Human Plasma
This section provides a detailed protocol for a typical LC-MS/MS method, based on established procedures in the literature.
1. Sample Preparation:
-
To 100 µL of human plasma, add an internal standard solution (e.g., a deuterated analog of dantrolene).
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dantrolene: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized).
-
4. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
Visualization of Analytical Workflow and Method Comparison
To visually represent the logical flow of analytical choices and the workflow for dantrolene and this compound analysis, the following diagrams are provided.
Figure 1. Logical flow for selecting an analytical method for dantrolene analysis.
Figure 2. A typical experimental workflow for LC-MS/MS analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Simultaneous determination of dantrolene and its metabolite, 5-hydroxydantrolene, in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5-Hydroxydantrolene as a Robust Biomarker for Dantrolene Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and validation of 5-hydroxydantrolene (B195765) as a primary biomarker for monitoring exposure to the skeletal muscle relaxant, dantrolene (B1669809). Dantrolene is a critical therapeutic agent for conditions such as malignant hyperthermia and chronic muscle spasticity.[1][2][3] Accurate monitoring of its in vivo exposure is paramount for optimizing therapeutic efficacy and ensuring patient safety. This document summarizes key pharmacokinetic data, details analytical methodologies, and compares 5-hydroxydantrolene with the parent drug, dantrolene, as a reliable indicator of exposure.
Executive Summary
5-Hydroxydantrolene, the principal oxidative metabolite of dantrolene, serves as a reliable biomarker for assessing dantrolene exposure.[4][5] Its formation via hepatic microsomal enzymes represents a major elimination pathway for the parent drug.[1][2][6] Pharmacokinetic data reveals that while the half-life of 5-hydroxydantrolene can be shorter than that of dantrolene, its presence in plasma and urine is substantial and directly correlated with dantrolene administration.[7][8] The simultaneous quantification of both compounds using validated bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a comprehensive profile of dantrolene's absorption, distribution, metabolism, and excretion (ADME).
Metabolic Pathway of Dantrolene
Dantrolene undergoes extensive metabolism in the liver, primarily through oxidation by the cytochrome P450 (CYP450) enzyme system to form 5-hydroxydantrolene.[1][2][6] A secondary pathway involves nitroreductase, which leads to the formation of aminodantrolene, followed by acetylation.[1][6] However, 5-hydroxydantrolene is the major metabolite observed in bodily fluids.[9]
Caption: Metabolic pathway of dantrolene.
Biomarker Performance Comparison
The validation of a biomarker hinges on its consistent and quantifiable relationship to the exposure of the parent drug. Both dantrolene and its primary metabolite, 5-hydroxydantrolene, can be measured to assess drug exposure. This section compares their pharmacokinetic properties.
Table 1: Comparative Pharmacokinetic Parameters of Dantrolene and 5-Hydroxydantrolene
| Parameter | Dantrolene | 5-Hydroxydantrolene | Species | Study Notes |
| Elimination Half-life (t½) | ~10.0 ± 2.6 hours | ~9.0 ± 2.5 hours | Human (Children) | Following intravenous administration of 2.4 mg/kg dantrolene.[8] |
| Elimination Half-life (t½) | ~8.7 hours | Shorter than parent drug | Human (Adults) / Dog | Following a 100-mg oral dose in adults.[9] The half-life was noted to be shorter than dantrolene in dogs.[7] |
| Time to Peak (Tmax) | ~3.8 hours | ~7 hours | Horse / Human (Children) | Following a single oral dose in horses.[4] Peak concentration of the metabolite occurred later in children after IV dantrolene.[8] |
| Peak Plasma Conc. (Cmax) | 6.03 ± 0.93 µg/ml (at 1 min post-infusion) | 0.60 ± 0.18 µg/ml | Human (Children) | Following intravenous administration of 2.4 mg/kg dantrolene.[8] |
| Primary Excretion Route | Urine and Bile | Urine and Bile | Human / Dog | Primarily excreted as metabolites, with hydroxylation being a key elimination pathway.[5][7][10] |
Analysis:
-
Parent Drug (Dantrolene): Direct measurement of dantrolene provides a clear indication of the administered drug's concentration. However, its concentration can decline rapidly post-infusion before settling into a slower elimination phase.[8]
-
Metabolite (5-Hydroxydantrolene): As the major metabolite, 5-hydroxydantrolene confirms that the parent drug has been processed by the body. Its formation and subsequent elimination provide an integrated measure of drug exposure over time. The slightly delayed peak concentration and comparable half-life to the parent drug in some studies make it a stable and reliable biomarker.[8] The presence of 5-hydroxydantrolene is a definitive indicator of systemic exposure and metabolic activity.
Experimental Protocols
The simultaneous quantification of dantrolene and 5-hydroxydantrolene in biological matrices like plasma is crucial for pharmacokinetic studies and clinical monitoring. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a common, highly sensitive, and specific method for this purpose.[4][11][12]
Protocol: Quantification of Dantrolene and 5-Hydroxydantrolene in Human Plasma via LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL plasma sample, add 200 µL of an organic solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions (HPLC):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for dantrolene, 5-hydroxydantrolene, and the internal standard.
-
Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a blank matrix.
-
Caption: Bioanalytical workflow for biomarker quantification.
Conclusion
The validation of 5-hydroxydantrolene as a biomarker for dantrolene exposure is strongly supported by metabolic and pharmacokinetic data. Its consistent formation as the major metabolite and its substantial presence in circulation provide a reliable and integrated measure of drug exposure. While measuring the parent drug, dantrolene, is essential, the simultaneous quantification of 5-hydroxydantrolene offers a more complete picture of the drug's disposition in the body. For researchers and drug development professionals, co-analyzing dantrolene and 5-hydroxydantrolene using robust bioanalytical methods is the recommended approach for accurately characterizing pharmacokinetics and ensuring therapeutic monitoring.
References
- 1. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of dantrolene in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Evaluation of Oral Dantrolene in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dantrolene sodium: urinary metabolites and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of intravenously administered dantrolene and its 5-hydroxy metabolite in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of intravenous dantrolene in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Systematic analysis of adverse reactions associated with dantrolene treatment: From clinical features to molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of dantrolene and its metabolite, 5-hydroxydantrolene, in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
The Understudy's Role: Assessing the Contribution of 5-Hydroxydantrolene to Dantrolene's Efficacy
A Comparative Guide for Researchers
Dantrolene (B1669809), a cornerstone in the management of malignant hyperthermia and spasticity, exerts its therapeutic effect by modulating intracellular calcium release. Following administration, dantrolene is metabolized to several compounds, with 5-hydroxydantrolene (B195765) being a primary metabolite. Understanding the pharmacological activity of this metabolite is crucial for a comprehensive assessment of dantrolene's overall efficacy and safety profile. This guide provides a comparative analysis of dantrolene and 5-hydroxydantrolene, supported by experimental data, to elucidate the relative contribution of the metabolite to the parent drug's therapeutic action.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of dantrolene and its primary metabolite, 5-hydroxydantrolene.
Table 1: Pharmacokinetic Profile
| Parameter | Dantrolene | 5-Hydroxydantrolene | Species | Study Highlights |
| Half-life (t½) | ~12 hours | Shorter than dantrolene | Human | 5-hydroxydantrolene is eliminated more rapidly than the parent drug. |
| Time to Peak Plasma Concentration (Tmax) | ~3.8 hours (oral) | ~4-6 hours (after oral dantrolene) | Horse | Peak metabolite concentration occurs slightly after the parent drug.[1] |
| Relative Plasma Concentration | Higher | Lower | Human, Horse | Peak plasma concentrations of 5-hydroxydantrolene are approximately half that of dantrolene.[1] |
Table 2: Pharmacodynamic Profile: Muscle Relaxant Activity
| Parameter | Dantrolene | 5-Hydroxydantrolene | Experimental Model | Key Finding |
| Inhibition of Muscle Contraction (in vivo) | Dose-dependent inhibition | Dose-dependent inhibition, but less potent than dantrolene | Rat gastrocnemius muscle | Both compounds exhibit muscle relaxant properties, but dantrolene is more potent.[2] |
| Inhibition of Muscle Contraction (in vitro) | Dose-dependent inhibition | Dose-dependent inhibition, but less potent than dantrolene | Isolated rat diaphragm strips | Confirms the in vivo findings of lower potency for the metabolite.[2] |
| Muscle Relaxant Efficacy Index | ~1 | Less than 1 | Mouse model | 5-hydroxy analogues did not surpass the efficacy of the parent compound.[3] |
Experimental Protocols
The foundational research establishing the comparative muscle relaxant properties of dantrolene and 5-hydroxydantrolene employed the following key experimental designs:
In Vivo Inhibition of Muscle Contractions in the Rat Gastrocnemius Muscle
This experiment aimed to assess the muscle relaxant effects of the compounds in a living organism.
-
Animal Model: Male rats were used for the study.
-
Surgical Preparation: The gastrocnemius muscle was surgically prepared for the measurement of muscle contractions.
-
Drug Administration: Dantrolene and 5-hydroxydantrolene were administered intravenously to the rats.
-
Stimulation: The muscle was stimulated electrically to induce contractions.
-
Measurement: The force of the muscle contractions was recorded before and after the administration of the test compounds.
-
Analysis: The dose-dependent inhibition of muscle contraction was calculated and compared between dantrolene and 5-hydroxydantrolene.[2]
In Vitro Inhibition of Muscle Contractions in Isolated Rat Diaphragm Strips
This experiment was designed to evaluate the direct effects of the compounds on muscle tissue, independent of systemic physiological factors.
-
Tissue Preparation: Diaphragm muscle strips were isolated from rats.
-
Experimental Setup: The muscle strips were mounted in an organ bath containing a physiological salt solution.
-
Drug Application: Dantrolene and 5-hydroxydantrolene were added to the organ bath at various concentrations.
-
Stimulation: The muscle strips were electrically stimulated to elicit contractions.
-
Measurement: The tension of the muscle contractions was measured.
-
Analysis: The concentration-response curves for the inhibition of muscle contraction were determined for both compounds to compare their potency.[2]
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of dantrolene and the experimental workflows.
Caption: Metabolic pathway of dantrolene to its active metabolite, 5-hydroxydantrolene.
Caption: Workflow for in vivo and in vitro experiments comparing muscle relaxant activity.
Caption: Mechanism of action of dantrolene and 5-hydroxydantrolene on the ryanodine receptor.
Conclusion
The available experimental evidence consistently indicates that while 5-hydroxydantrolene is an active metabolite of dantrolene and possesses muscle relaxant properties, it is less potent than the parent compound.[2] Both in vivo and in vitro studies have demonstrated that dantrolene is more effective at inhibiting muscle contractions.[2] Therefore, while 5-hydroxydantrolene likely contributes to the overall therapeutic effect of dantrolene, its contribution is secondary to that of the parent drug. The primary efficacy of dantrolene therapy can be attributed to the action of unchanged dantrolene. This understanding is critical for pharmacokinetic and pharmacodynamic modeling and for the development of future dantrolene analogues or formulations.
References
- 1. Dantrolene sodium: urinary metabolites and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscle relaxant properties of the identified metabolites of dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and comparative skeletal muscle relaxant activity of some 2,4-imidazolidinediones and their corresponding 5-hydroxy-2,4-imidazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Binding Affinity of Dantrolene and its Metabolite, 5-Hydroxy-Dantrolene, to Ryanodine Receptors: A Guide for Researchers
A comprehensive analysis of the binding affinities of dantrolene (B1669809) and its primary metabolite, 5-hydroxy-dantrolene, for ryanodine (B192298) receptors (RyRs) is crucial for understanding their mechanisms of action and for the development of novel therapeutics targeting intracellular calcium regulation. This guide provides a comparative overview of their binding characteristics, supported by available experimental data and detailed methodologies for the assays used in these evaluations.
Quantitative Comparison of Binding Affinities
Data on the binding affinity of dantrolene and its analogue azumolene (B1235849) to ryanodine receptor isoforms are summarized below. It is important to note that direct, quantitative binding data for this compound is currently unavailable.
| Compound | Ryanodine Receptor Isoform | Binding Parameter | Value | Experimental Conditions |
| Dantrolene | RyR1 | Ki | ~150 nM | [3H]ryanodine binding assay with pig skeletal muscle sarcoplasmic reticulum vesicles in media simulating resting myoplasm.[1] |
| Dantrolene | RyR1 (mutant R2163C) | IC50 | 0.26 µM | Fluorescence-based assay monitoring ER Ca2+ levels in HEK293 cells. |
| Azumolene | RyR1 (mutant R2163C) | IC50 | 0.41 µM | Fluorescence-based assay monitoring ER Ca2+ levels in HEK293 cells. |
Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) are measures of the potency of a compound in inhibiting a biological function. A lower value indicates a higher potency.
Functional Insights into this compound
This compound is the primary oxidative metabolite of dantrolene.[1] While direct binding studies are lacking, its pharmacological activity as a muscle relaxant suggests an interaction with the ryanodine receptor-mediated calcium release pathway, similar to the parent compound. Further research is necessary to quantify the binding affinity and functional effects of this compound on ryanodine receptor isoforms to fully understand its contribution to the overall therapeutic effect of dantrolene.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity of compounds to ryanodine receptors. These protocols would be applicable for the future characterization of this compound.
Radioligand Binding Assay using [3H]Ryanodine
This assay is a standard method to determine the binding affinity of a test compound to ryanodine receptors by measuring its ability to displace a radiolabeled ligand, [3H]ryanodine, which binds specifically to the open state of the RyR channel.
Objective: To determine the inhibition constant (Ki) of a test compound for the ryanodine receptor.
Methodology:
-
Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Isolate SR vesicles rich in ryanodine receptors from skeletal or cardiac muscle tissue through differential centrifugation.
-
Incubation: Incubate the SR vesicles with a fixed concentration of [3H]ryanodine and varying concentrations of the unlabeled test compound (e.g., dantrolene) in a binding buffer. The buffer composition is critical and often simulates physiological conditions (e.g., specific concentrations of Ca2+, Mg2+, and ATP).
-
Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 37°C) for a defined period.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [3H]ryanodine from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine) from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
References
A Comparative In Vivo Efficacy Analysis of 5-Hydroxy-dantrolene and its Parent Compound, Dantrolene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the efficacy of 5-Hydroxy-dantrolene and its parent compound, dantrolene (B1669809). Dantrolene is a post-synaptic muscle relaxant widely recognized for its critical role in treating malignant hyperthermia and managing spasticity. Its primary mechanism of action involves the inhibition of calcium release from the sarcoplasmic reticulum by binding to the ryanodine (B192298) receptor (RyR), predominantly isoforms RyR1 and RyR3. The major active metabolite of dantrolene, this compound, also exhibits pharmacological activity. This document synthesizes available preclinical data to objectively compare the in vivo performance of these two molecules, offering valuable insights for researchers and professionals in drug development.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from in vivo and pharmacokinetic studies, providing a clear comparison of this compound and dantrolene.
In Vivo Efficacy: Muscle Relaxation
A direct comparison of the muscle relaxant properties of dantrolene and this compound has been conducted in a rat model. The study demonstrated that while both compounds are active in vivo, this compound is less potent than its parent compound.
| Compound | Animal Model | Assay | Potency Comparison | Reference |
| Dantrolene | Rat | Gastrocnemius Muscle Preparation | More potent | [1] |
| This compound | Rat | Gastrocnemius Muscle Preparation | Less potent | [1] |
Pharmacokinetic Parameters
Understanding the pharmacokinetic profiles of dantrolene and its active metabolite is crucial for interpreting their in vivo efficacy. The data below is compiled from studies in healthy human volunteers and dogs.
Table 2.1: Pharmacokinetic Parameters in Healthy Human Volunteers (Single 60 mg Intravenous Dose)
| Parameter | Dantrolene | This compound |
| Tmax (h) | 0.083 | 6.0 |
| Cmax (ng/mL) | 2310 | 184 |
| AUC0-∞ (ng·h/mL) | 12100 | 2890 |
| t½ (h) | 11.2 | 15.7 |
Data adapted from a study with a novel rapid formulation of intravenous dantrolene (NPJ5008) and the standard formulation (Dantrium®). The data presented here is from the Dantrium® arm for comparability.
Table 2.2: Pharmacokinetic Parameters in Dogs (Single Intravenous Dose)
| Compound | Dose | t½ (h) | Reference |
| Dantrolene | 2.5 mg/kg | 3.9 | [2] |
| This compound | 2.5 mg/kg | 1.8 | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of Dantrolene and this compound
Both dantrolene and its active metabolite, this compound, are understood to exert their primary effect by modulating intracellular calcium levels through the ryanodine receptor.
Experimental Workflow for In Vivo Muscle Relaxation Assay
The following diagram illustrates the general workflow for the in vivo assessment of muscle relaxant properties as described in the comparative study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key experiments cited in this guide.
In Vivo Muscle Relaxation in Rats
This protocol is based on the methodology described for assessing the muscle relaxant properties of dantrolene and its metabolites.[1]
-
Animal Model: Male rats were used for the in vivo experiments.
-
Surgical Preparation: The animals were anesthetized, and the gastrocnemius muscle was prepared for the measurement of muscle contractions. The tendon of the muscle was connected to a force transducer to record isometric contractions.
-
Stimulation: The sciatic nerve was stimulated with supramaximal square-wave pulses to elicit muscle contractions.
-
Drug Administration: Dantrolene and this compound were administered intravenously in a dose-dependent manner.
-
Measurement: The inhibition of muscle contraction responses was recorded and quantified.
-
Data Analysis: Dose-response curves were generated to compare the potency of dantrolene and this compound.
Pharmacokinetic Studies in Humans and Dogs
The pharmacokinetic parameters were determined using validated analytical methods.
-
Human Study:
-
Study Design: A randomized, crossover study was conducted in healthy male and female volunteers.[3]
-
Drug Administration: A single intravenous dose of 60 mg of dantrolene was administered.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of dantrolene and this compound were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[3]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters such as Tmax, Cmax, AUC, and t½.
-
-
Dog Study:
-
Animal Model: The study was conducted in dogs.[2]
-
Drug Administration: Dantrolene and this compound were administered intravenously.[2]
-
Sample Collection: Plasma, urine, and bile samples were collected.
-
Bioanalysis: Concentrations of dantrolene and its metabolites were determined by high-performance liquid chromatography (HPLC).[2]
-
Pharmacokinetic Analysis: The half-life of each compound was determined from the plasma concentration-time data.[2]
-
Conclusion
The available in vivo data indicates that both dantrolene and its major metabolite, this compound, are pharmacologically active as muscle relaxants. However, the parent compound, dantrolene, is more potent in this regard.[1] Pharmacokinetic studies reveal that this compound has a longer half-life than dantrolene in humans, but a shorter half-life in dogs.[2][3] While extensive research has been conducted on the neuroprotective effects of dantrolene in various animal models, there is a notable absence of direct in vivo comparative studies evaluating the efficacy of this compound for indications beyond muscle relaxation. Further research is warranted to fully elucidate the comparative in vivo efficacy of this compound and to explore its therapeutic potential in other areas where dantrolene has shown promise.
References
- 1. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating in vivo force and work production of rat medial gastrocnemius at varying locomotor speeds using a muscle avatar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptors for 5-hydroxytryptamine on the sympathetic nerves of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Dantrolene and its Active Metabolite, 5-Hydroxy-dantrolene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the skeletal muscle relaxant dantrolene (B1669809) and its primary active metabolite, 5-hydroxy-dantrolene. The information presented herein is intended to support research and drug development efforts by providing a detailed overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by available experimental data.
Introduction
Dantrolene is a direct-acting skeletal muscle relaxant used in the management of spasticity associated with conditions such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis. It is also the primary therapeutic agent for the life-threatening condition known as malignant hyperthermia. Dantrolene exerts its therapeutic effect by binding to the ryanodine (B192298) receptor (RyR1) on the sarcoplasmic reticulum of skeletal muscle, thereby inhibiting the release of calcium and uncoupling muscle excitation from contraction.[1][2] Following administration, dantrolene is metabolized in the liver to several compounds, with this compound being a major and pharmacologically active metabolite.[3][4] Understanding the comparative pharmacokinetics of both the parent drug and its active metabolite is crucial for optimizing therapeutic strategies and predicting clinical outcomes.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters for dantrolene and this compound. It is important to note that direct comparative studies in a single, healthy adult human population are limited. The data presented is a synthesis of findings from various studies conducted in different populations and species.
Table 1: Comparative Pharmacokinetic Parameters of Dantrolene and this compound in Humans (Pediatric)
| Parameter | Dantrolene | This compound |
| Peak Plasma Concentration (Cmax) | 3.56 ± 0.49 µg/mL (at 1 hour post-infusion) | 0.60 ± 0.18 µg/mL (approximately 7 hours post-dantrolene administration) |
| Elimination Half-Life (t½) | 10.0 ± 2.6 hours | 9.0 ± 2.5 hours |
Data from a study in children aged 2-7 years following intravenous administration of dantrolene (2.4 mg/kg).
Table 2: Pharmacokinetic Parameters of Dantrolene in Various Species
| Species | Dose | Cmax | t½ | AUC |
| Human (Adults) | 100 mg (oral) | 1.24 ± 0.32 µg/mL | 8.7 hours | Not Reported |
| Dog | 5 mg/kg (oral) | 0.43 µg/mL | 1.26 hours | 3.87 µg·h/mL |
| Dog | 10 mg/kg (oral) | 0.65 µg/mL | 1.21 hours | 5.94 µg·h/mL |
| Horse | Single oral dose | 28.9 ± 21.6 ng/mL (capsules) / 37.8 ± 12.8 ng/mL (paste) | Not Reported | Not Reported |
It is important to note that the half-life of this compound has been reported to be shorter than that of the parent drug in dogs.[5]
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic analysis of dantrolene and this compound are not consistently reported across all studies. However, a general methodology based on the available literature is outlined below.
General Protocol for Pharmacokinetic Analysis of Dantrolene and this compound in Plasma
1. Subjects and Dosing:
-
Studies have been conducted in healthy volunteers, patients with malignant hyperthermia susceptibility, and various animal models (e.g., dogs, horses).[4][5][6]
-
Dosing regimens vary depending on the study objectives and may involve single or multiple oral or intravenous administrations of dantrolene.
2. Sample Collection:
-
Serial blood samples are collected at predetermined time points following drug administration.
-
Blood is typically collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
3. Sample Preparation:
-
Plasma samples are typically prepared for analysis using protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest and remove interfering substances.
4. Analytical Method:
-
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed method for the simultaneous quantification of dantrolene and this compound in plasma.[7][8]
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% triethylamine), run in an isocratic or gradient mode.[8]
-
Flow Rate: Typically around 1 mL/min.[8]
-
Detection: UV detection at a wavelength of approximately 380 nm.[8]
-
-
Quantification: Calibration curves are generated using standards of known concentrations of dantrolene and this compound to quantify the analytes in the plasma samples.
Signaling and Metabolic Pathways
Mechanism of Action: Ryanodine Receptor Signaling
Dantrolene's primary mechanism of action involves the inhibition of calcium release from the sarcoplasmic reticulum in skeletal muscle cells. This is achieved through its interaction with the ryanodine receptor (RyR1), a calcium release channel. The binding of dantrolene to RyR1 stabilizes the closed state of the channel, thereby reducing the amount of calcium released into the cytoplasm in response to an action potential. This effectively uncouples muscle excitation from contraction.
Metabolic Pathway of Dantrolene
Dantrolene undergoes extensive metabolism in the liver. The primary metabolic pathway involves hydroxylation to form this compound. In rats, this process is mediated by cytochrome P450 (CYP) enzymes, specifically CYP1A1, CYP1A2, and CYP3A.[2] In humans, another significant metabolic pathway involves the reduction of the nitro group to an amino group by aldehyde oxidase 1 (AOX1), followed by acetylation by N-acetyltransferase 2 (NAT2).[9][10] The 5-hydroxy metabolite can also undergo further conjugation reactions.[3]
Discussion and Conclusion
The pharmacokinetic profiles of dantrolene and its active metabolite, this compound, are complex and influenced by species, age, and potentially other factors. While this compound is a major metabolite, its plasma concentrations are generally lower than those of the parent drug. The elimination half-life of this compound appears to be similar to or slightly shorter than that of dantrolene in humans.
A significant gap in the current literature is the lack of comprehensive, direct comparative pharmacokinetic studies of dantrolene and this compound in a healthy adult human population. Such studies would be invaluable for a more precise understanding of the contribution of this compound to the overall clinical effect of dantrolene administration.
Future research should focus on conducting well-controlled pharmacokinetic studies in healthy adult volunteers to establish a complete and comparative profile of both compounds. This should include a detailed characterization of protein binding for both dantrolene and this compound, as well as a definitive identification of the specific human CYP450 isozymes responsible for hydroxylation. This information will be critical for refining dosing strategies, predicting drug-drug interactions, and enhancing the safe and effective use of dantrolene in clinical practice.
References
- 1. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of cytochrome P-450 isozymes involved in the hydroxylation of dantrolene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dantrolene sodium: urinary metabolites and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Evaluation of Oral Dantrolene in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of intravenously administered dantrolene and its 5-hydroxy metabolite in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of dantrolene in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of dantrolene and its metabolite, 5-hydroxydantrolene, in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of enzymes responsible for dantrolene metabolism in the human liver: A clue to uncover the cause of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Hydroxy-dantrolene
For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 5-Hydroxy-dantrolene, a metabolite of dantrolene. Adherence to these guidelines will minimize environmental impact and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[1][2] The following protocol outlines the general steps for its proper disposal:
-
Waste Identification and Segregation :
-
Treat all this compound waste as hazardous chemical waste.[3]
-
Segregate this compound waste from other waste streams. Do not mix it with non-hazardous waste or other incompatible chemicals.[1][4]
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste (e.g., solutions containing this compound).[4][5]
-
-
Container Selection and Labeling :
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[3][5][6] The container must have a secure, screw-on cap.[5]
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[1][3][4] Avoid using abbreviations or chemical formulas.[3][4]
-
The label should also include the date of waste generation, the laboratory or room number, and the name of the principal investigator.[1]
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated, secure area away from general laboratory traffic.[5]
-
Ensure the container is kept closed except when adding waste.[3][5]
-
It is recommended to use secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks or spills.[5]
-
-
Disposal Pickup :
Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE : Wear at least two pairs of gloves, safety goggles, a lab coat, and if dealing with a large amount of powder, respiratory protection.
-
Contain and Clean the Spill :
-
For solid spills, gently cover the spill with an absorbent material to prevent dust from becoming airborne.[7] Carefully sweep or scoop the material into the designated hazardous waste container.
-
For liquid spills, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Place the used absorbent material into the hazardous waste container.
-
-
Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.
-
Report the Spill : Inform your laboratory supervisor and EHS office about the spill and the cleanup actions taken.
Experimental Workflow and Disposal Integration
The following diagram illustrates the integration of the disposal procedures within a typical experimental workflow involving this compound.
Quantitative Data Summary
While no specific quantitative disposal limits for this compound are available, general hazardous waste guidelines should be followed.
| Parameter | Guideline | Source |
| Container Fill Level | Do not fill liquid waste containers more than 80% full to allow for expansion. | [4] |
| pH of Waste | Do not mix with acidic waste (pH < 2) or alkaline waste (pH > 12.5) unless specifically instructed by EHS. | [4] |
| Residual Amounts | Containers with less than 3% of their original contents may be triple-rinsed, with the rinsate collected as hazardous waste, before the container is discarded. | [6] |
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemical before use.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. punchout.medline.com [punchout.medline.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. cdn.pfizer.com [cdn.pfizer.com]
Personal protective equipment for handling 5-Hydroxy-dantrolene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 5-Hydroxy-dantrolene. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
I. Understanding the Hazards
II. Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is based on guidelines for handling hazardous drugs and the known properties of the parent compound, Dantrolene[1][2][3][4][5].
| PPE Category | Specification | Purpose |
| Hand Protection | Powder-free, disposable nitrile gloves. Double gloving is recommended. | To prevent skin contact with the compound. Change gloves every 30-60 minutes or immediately if contaminated[2]. |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles if there is a splash hazard. | To protect eyes and face from splashes and airborne particles[3][6]. |
| Body Protection | A disposable, long-sleeved gown with a solid front and elastic or knit cuffs. | To protect skin and clothing from contamination[2][4]. |
| Respiratory Protection | An N-95 or N-100 respirator is recommended, especially when handling powders or if aerosol generation is possible. | To prevent inhalation of airborne particles. A chemical cartridge respirator may be necessary for large spills[2][6]. |
| Foot Protection | Closed-toe shoes. Shoe covers should be worn in designated handling areas. | To protect feet from spills and prevent the spread of contamination[4][5]. |
III. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Contaminated PPE and Consumables: All used gloves, gowns, shoe covers, and other disposable materials that have come into contact with this compound should be considered hazardous waste.
-
Unused Compound: Any remaining or expired this compound must be disposed of as chemical waste.
-
Empty Containers: Empty vials and containers should be triple-rinsed (if appropriate for the container type) with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Disposal Procedure:
-
Containment: Place all waste materials in a clearly labeled, sealed, and leak-proof container designated for hazardous chemical waste[1].
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name ("this compound waste"), and the primary hazards.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, awaiting pickup by a certified hazardous waste disposal service.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of pharmaceutical and chemical waste[7]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Non-Hazardous Disposal (if applicable): For trace amounts of non-hazardous pharmaceutical waste not on the "flush list," the FDA recommends mixing the material with an unappealing substance like coffee grounds or cat litter, placing it in a sealed plastic bag, and then disposing of it in the trash[8][9]. However, given the potential hazards of this compound, treating all waste as hazardous is the most prudent approach.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. pppmag.com [pppmag.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. cheatography.com [cheatography.com]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
